molecular formula C20H22O7 B047244 (+)-Nortrachelogenin CAS No. 61521-74-2

(+)-Nortrachelogenin

Cat. No.: B047244
CAS No.: 61521-74-2
M. Wt: 374.4 g/mol
InChI Key: ZITBJWXLODLDRH-JLTOFOAXSA-N
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Description

(+)-Nortrachelogenin is a biologically active dibenzylbutyrolactone lignan isolated from natural sources such as Linum species (flax) and Wikstroemia indica. This compound has garnered significant research interest due to its potent and diverse pharmacological properties, primarily centered around its function as a topoisomerase I (TOP1) poison. By stabilizing the TOP1-DNA cleavage complex, this compound induces irreversible DNA breaks, leading to replication fork arrest, cell cycle arrest, and ultimately, apoptosis in cancer cells. This mechanism underpins its profound value in oncology research for studying DNA damage response pathways and evaluating its potential as an anticancer agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBJWXLODLDRH-JLTOFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61521-74-2
Record name (+)-Nortrachelogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61521-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wikstromol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WIKSTROMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidating the Biosynthetic Pathway of (+)-Nortrachelogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various plant species, including Wikstroemia indica, this natural product exhibits potential as a lead compound in drug discovery programs. A thorough understanding of its biosynthetic pathway is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant-based systems. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of this compound, detailing the key enzymatic steps, experimental protocols, and quantitative data available to date.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the well-established general phenylpropanoid pathway, leading to the formation of monolignols, which are the building blocks of lignans. The pathway then diverges to the specific lignan biosynthetic route, culminating in a series of stereospecific reactions. The proposed pathway, based on current literature, is outlined below.

From Phenylalanine to Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into p-coumaroyl-CoA. This intermediate is then reduced to yield coniferyl alcohol, a key monolignol precursor for many lignans.

Dimerization to (+)-Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is mediated by a dirigent protein and a laccase. The dirigent protein guides the coupling of the two monolignol radicals, formed by the oxidative action of laccase, to produce the optically active (+)-pinoresinol. This stereochemical control is critical in determining the final configuration of the downstream lignan products.

Reduction to (+)-Secoisolariciresinol

(+)-Pinoresinol undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductase (PLR) . This NADPH-dependent enzyme first reduces (+)-pinoresinol to (+)-lariciresinol, which is then further reduced to (+)-secoisolariciresinol. The presence of specific PLR isoforms with distinct enantioselectivities is a key determinant of the stereochemistry of the resulting lignans in different plant species.

Oxidation to (+)-Matairesinol

The dibenzylbutane lignan, (+)-secoisolariciresinol, is then oxidized to the dibenzylbutyrolactone lignan, (+)-matairesinol. This conversion is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD(P)+-dependent enzyme. This step is crucial as it establishes the characteristic butyrolactone ring found in this compound.

Hydroxylation to this compound

The final and currently putative step in the biosynthesis of this compound is the hydroxylation of (+)-matairesinol at the C-8' position. While the specific enzyme responsible for this transformation has not yet been definitively identified and characterized, it is hypothesized to be a cytochrome P450 monooxygenase or another oxidative enzyme. These enzymes are well-known for their role in the functionalization of secondary metabolites in plants. Further research is required to isolate and characterize this "matairesinol 8'-hydroxylase" to complete the elucidation of the pathway.

Quantitative Data

Currently, specific quantitative data for the enzymes directly involved in the later stages of this compound biosynthesis is limited. However, kinetic parameters for upstream enzymes in the general lignan pathway have been reported from various plant sources. The following table summarizes representative data for secoisolariciresinol dehydrogenase, a key enzyme in the formation of the matairesinol backbone.

EnzymeSource OrganismSubstrateK_m (µM)V_max (nmol/min/mg)CofactorReference
Secoisolariciresinol DehydrogenaseIsatis indigotica(-)-Secoisolariciresinol500N/ANADP+[1]
Secoisolariciresinol DehydrogenaseForsythia intermedia(-)-SecoisolariciresinolN/AN/ANAD+[2]

N/A: Not Available in the cited literature.

Experimental Protocols

Protocol 1: Assay for Secoisolariciresinol Dehydrogenase (SDH) Activity

This protocol is adapted from studies on SDH from Isatis indigotica and provides a framework for assaying the activity of this key enzyme.[1]

Materials:

  • Tris-HCl buffer (20 mM, pH 8.8)

  • NADP+ or NAD+ (1 mM)

  • (-)-Secoisolariciresinol (substrate, 500 µM)

  • Purified recombinant SDH enzyme or crude protein extract

  • LC-MS system for product analysis

Procedure:

  • Prepare the reaction mixture in a total volume of 100 µL containing Tris buffer, cofactor (NADP+ or NAD+), and the substrate, secoisolariciresinol.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of the purified SDH enzyme or protein extract.

  • Incubate the reaction at 30°C with shaking for a defined period (e.g., 1-12 hours).

  • Terminate the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the formation of matairesinol using a validated LC-MS method.

Data Analysis:

  • Quantify the amount of matairesinol produced by comparing the peak area to a standard curve of authentic matairesinol.

  • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

  • For kinetic analysis, vary the substrate concentration while keeping the enzyme concentration constant to determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.

Visualizations

Diagram 1: Proposed Biosynthetic Pathway of this compound

Nortrachelogenin_Biosynthesis Phe L-Phenylalanine CA Coniferyl Alcohol Phe->CA Phenylpropanoid Pathway Pino (+)-Pinoresinol CA->Pino Dirigent Protein Laccase Lari (+)-Lariciresinol Pino->Lari PLR (NADPH) Seco (+)-Secoisolariciresinol Lari->Seco PLR (NADPH) Mat (+)-Matairesinol Seco->Mat SDH (NAD(P)+) Nortra This compound Mat->Nortra Matairesinol 8'-hydroxylase (putative, e.g., CYP450)

Caption: Proposed enzymatic steps leading to this compound.

Diagram 2: Experimental Workflow for SDH Enzyme Assay

SDH_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, Cofactor, Substrate) PreIncubate Pre-incubation (30°C, 5 min) Start->PreIncubate AddEnzyme Add SDH Enzyme PreIncubate->AddEnzyme Incubate Incubation (30°C, with shaking) AddEnzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze LC-MS Analysis Terminate->Analyze Quantify Quantify Matairesinol Analyze->Quantify End End: Determine Enzyme Activity Quantify->End

Caption: Workflow for determining Secoisolariciresinol Dehydrogenase activity.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is largely understood up to the formation of its likely precursor, (+)-matairesinol. The initial steps involving dirigent proteins and pinoresinol-lariciresinol reductases highlight the elegant stereochemical control exerted by plant enzymes. The conversion of (+)-secoisolariciresinol to (+)-matairesinol by SDH is a critical step in forming the characteristic lactone ring. However, the final hydroxylation step to yield this compound remains to be definitively elucidated. Future research should focus on the identification and characterization of the putative "matairesinol 8'-hydroxylase" from a this compound accumulating plant species like Wikstroemia indica. The isolation of the corresponding gene will be a landmark achievement, enabling the complete reconstruction of the pathway in heterologous hosts and paving the way for the sustainable production of this promising bioactive compound for further pharmacological evaluation and development.

References

The Discovery and Isolation of (+)-Nortrachelogenin from Wikstroemia indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nortrachelogenin, a dibenzylbutyrolactone lignan, was first identified and isolated from the plant Wikstroemia indica (L.) C.A. Mey. (Thymelaeaceae). This discovery, reported in 1979, laid the groundwork for further investigation into its chemical properties and pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from the original discovery and subsequent studies on related compounds from Wikstroemia indica. Additionally, this guide presents key quantitative data in a structured format and visualizes the experimental workflow and a known signaling pathway influenced by this compound.

Introduction

Wikstroemia indica has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich diversity of secondary metabolites, including a variety of lignans.[5][6][7] Lignans are a class of polyphenolic compounds that have garnered significant interest for their wide range of biological activities. This compound stands out as a pharmacologically active lignan isolated from this plant, with initial studies indicating its effects on the central nervous system.[1][4] Subsequent research has explored its potential as an anti-inflammatory and anti-cancer agent, notably through its interaction with the Akt signaling pathway.[8][9]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₇[10]
Molecular Weight374.38 g/mol [10]
IUPAC Name(3S,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[10]
CAS Number34444-37-6[10]
AppearanceAmorphous powder[11]

Experimental Protocols

The following protocols are a composite representation based on the original discovery and methods reported for the isolation of lignans from Wikstroemia indica and related species.

Plant Material Collection and Preparation
  • Collection: The roots of Wikstroemia indica are collected and authenticated by a qualified botanist.

  • Preparation: The collected plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction
  • The powdered roots of Wikstroemia indica are subjected to exhaustive extraction with methanol (MeOH) at room temperature.

  • The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude methanolic extract is subjected to a series of chromatographic separations to isolate this compound.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield respective fractions.

  • Column Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to column chromatography over silica gel.

  • Elution Gradient: The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a suitable staining reagent.

  • Further Purification: Fractions containing the compound of interest are pooled and subjected to further purification steps, such as preparative TLC or repeated column chromatography, until a pure compound is obtained.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule. The structure of this compound was established as 8(R), 8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9, 9') based on spectroscopic evidence and comparison with its enantiomer.[1]

Quantitative Data

Spectroscopic Data

While the original 1979 publication does not provide detailed NMR data in its abstract, subsequent studies on nortrachelogenin and related lignans have characterized their spectra. The following is a representative summary of expected spectroscopic features.

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, methoxy groups, and protons of the butyrolactone ring.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons of the lignan skeleton.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound.
IR Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, powdered roots of Wikstroemia indica extraction Methanolic Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel_cc Silica Gel Column Chromatography etoac_fraction->silica_gel_cc fractions Collected Fractions silica_gel_cc->fractions tlc TLC Monitoring fractions->tlc purification Further Purification (Prep. TLC or repeated CC) tlc->purification pure_compound This compound purification->pure_compound elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->elucidation signaling_pathway cluster_cell Cancer Cell TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Akt Akt TRAIL_R->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Nortrachelogenin This compound Nortrachelogenin->Akt Inhibits

References

An In-Depth Technical Guide to the Physicochemical Properties of (+)-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(An In-Depth Technical Guide on (+)-Nortrachelogenin) . This guide provides a comprehensive overview of the physicochemical properties of this compound, a bioactive lignan found in various plant species. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental measurements, others are computational estimations and should be regarded as such.

PropertyValueSource/Method
Molecular Formula C₂₀H₂₂O₇Mass Spectrometry
Molecular Weight 374.38 g/mol Mass Spectrometry
Appearance Solid, PowderVisual Inspection
Purity >97%HPLC
Boiling Point 609.20 °C (estimated)Computational Prediction
Water Solubility 2515 mg/L at 25 °C (estimated)Computational Prediction
LogP (o/w) 0.920 (estimated)Computational Prediction
XlogP3-AA 2.50 (estimated)Computational Prediction
Melting Point Not available-
pKa Not available-
Specific Rotation Not available-

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of natural products like this compound are outlined below. These are generalized methods that can be adapted for specific laboratory settings.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube (one end sealed) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and biological activity.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral molecules like this compound and is used to determine their enantiomeric purity and confirm their absolute configuration.

Methodology: Polarimetry

  • Sample Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent.

  • Measurement: The optical rotation of the solution is measured using a polarimeter. The instrument passes plane-polarized light through the sample, and the angle of rotation is measured.

  • Calculation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the solution in g/mL. The temperature and wavelength of the light source (typically the sodium D-line at 589 nm) are also recorded.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit various biological activities, including anticancer effects. One of its key mechanisms of action is the inhibition of the Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.

Akt_Signaling_Pathway GFR Growth Factor Receptor (GFR) PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Nortrachelogenin This compound Nortrachelogenin->GFR Inhibits Nortrachelogenin->Akt Inhibits

Caption: Inhibition of the Akt signaling pathway by this compound.

Experimental Workflows

The isolation and purification of this compound from its natural sources, such as Wikstroemia indica, is a critical step for its study and development. A general workflow for this process is depicted below.

Isolation_Workflow PlantMaterial Plant Material (e.g., Wikstroemia indica) Extraction Extraction (e.g., with Methanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Filtration->Partitioning EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction Partitioning->EtOAc_Fraction ColumnChromatography Column Chromatography (e.g., Silica Gel) EtOAc_Fraction->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Purification Further Purification (e.g., Preparative HPLC) FractionCollection->Purification Nortrachelogenin This compound Purification->Nortrachelogenin Characterization Structural Elucidation (NMR, MS) Nortrachelogenin->Characterization

Caption: General workflow for the isolation of this compound.

The Pharmacognosy of (+)-Nortrachelogenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Botanical Sources, Phytochemistry, and Biological Activity of a Promising Bioactive Lignan

Abstract

(+)-Nortrachelogenin is a dibenzylbutyrolactone lignan found in various plant species, exhibiting a range of significant pharmacological activities. This technical guide provides a comprehensive overview of the pharmacognosy of plants containing this compound, designed for researchers, scientists, and professionals in drug development. It covers the botanical sources, detailed methodologies for extraction and analysis, quantitative data, and a review of its biological effects, with a focus on its molecular mechanisms and signaling pathways.

Introduction to this compound

This compound is a naturally occurring lignan, a class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol monomers[1]. Lignans are widely distributed in the plant kingdom and are known for their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant effects[1][2]. This compound, specifically, has been isolated from several medicinal plants and has demonstrated notable effects on the central nervous system and potent anti-cancer properties[][4]. Its chemical structure is 8(R),8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9,9')[4]. This document synthesizes the current knowledge on this compound, presenting it in a manner that is both accessible and actionable for scientific application.

Botanical Sources

This compound has been identified in a select number of plant species, often within specific tissues. The primary reported sources are from the Thymelaeaceae and Apocynaceae families. While the broader lignan "nortrachelogenin" has been found in other plants like Scots Pine (Pinus sylvestris), the specific (+)-isomer has been characterized in the following species[5].

Plant SpeciesFamilyCommon NamePlant Part(s) Containing the Compound
Wikstroemia indica C.A. MeyerThymelaeaceaeIndian StringbushNot specified, likely whole plant or aerial parts
Trachelospermum jasminoides (Lindl.) Lem.ApocynaceaeStar JasmineLeaves and Stems
Passerina vulgarisThymelaeaceaeGonnabosNot specified
Trachelospermum asiaticumApocynaceaeAsiatic JasmineNot specified

Data sourced from[][4][6].

Pharmacognostical Studies: Methodology and Protocols

The study of this compound involves a multi-step process from raw plant material to a purified, characterized compound. This section details the common experimental protocols used in its extraction, isolation, and analysis.

Extraction and Isolation

The extraction of lignans, including this compound, is a critical first step that influences the final yield and purity. Lignans are typically lipophilic, guiding the choice of solvents[1].

General Protocol for Lignan Extraction:

  • Sample Preparation : The plant material (e.g., leaves, stems) is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

  • Extraction : Maceration or Soxhlet extraction are commonly employed.

    • Solvent Choice : A mixture of water and alcohol (e.g., 70-100% ethanol or methanol) is frequently used for lignan extraction[1]. Sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be used for fractionation.

    • Procedure : For maceration, the powdered plant material is soaked in the chosen solvent for a period of 24-72 hours with occasional agitation. The process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification : The crude extract is subjected to chromatographic techniques for the isolation of pure this compound.

    • Column Chromatography : Silica gel or Sephadex columns are used with a gradient solvent system (e.g., chloroform-methanol) to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often used as a final purification step to obtain the compound at high purity.

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification p1 Plant Material (e.g., Wikstroemia indica) p2 Drying & Grinding p1->p2 e1 Solvent Maceration (e.g., 70% Ethanol) p2->e1 e2 Filtration & Concentration (Rotary Evaporation) e1->e2 e3 Crude Extract e2->e3 c1 Column Chromatography (Silica Gel) e3->c1 c2 Fraction Collection c1->c2 c3 Preparative HPLC c2->c3 c4 Pure this compound c3->c4

Generalized workflow for the extraction and isolation of this compound.
Phytochemical Analysis and Characterization

Once isolated, the compound's structure and purity are confirmed using various analytical techniques.

Qualitative Analysis:

  • Thin-Layer Chromatography (TLC) : Used for preliminary identification and to monitor the progress of column chromatography.

  • Spectroscopic Methods :

    • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

Quantitative Analysis:

  • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV or MS detector is the standard method for quantifying the amount of this compound in a plant extract. A calibration curve is generated using a pure standard of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can also be used for quantification, particularly after derivatization of the compound to increase its volatility[5].

Biological Activity and Signaling Pathways

This compound and its enantiomer have been shown to possess significant biological activities, with anti-cancer and anti-inflammatory effects being the most prominent.

Anti-Cancer Activity: TRAIL Sensitization in Prostate Cancer

Studies have shown that nortrachelogenin (NTG) is a potent sensitizer of prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis[7][8]. TRAIL is a promising anti-cancer agent because it can selectively induce cell death in cancer cells[7].

The mechanism involves the inhibition of the pro-survival Akt signaling pathway. NTG treatment was found to inhibit the activation of Akt, a key kinase that promotes cell survival by blocking apoptosis[7]. By inhibiting Akt, NTG allows the pro-apoptotic signals from TRAIL to dominate, leading to caspase activation and cell death. Importantly, this effect was not observed in non-malignant prostate cells, suggesting a degree of cancer-specificity[7].

G GF Growth Factors (e.g., Insulin, IGF-I) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt (Survival Signal) PI3K->Akt Survival Cell Survival (Apoptosis Inhibition) Akt->Survival NTG This compound NTG->RTK Inhibits NTG->Akt Inhibits TRAIL TRAIL DR Death Receptor TRAIL->DR Caspase Caspase Activation DR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

NTG sensitizes cancer cells to TRAIL by inhibiting the RTK/Akt survival pathway.
Anti-Inflammatory and CNS Effects

  • Anti-inflammatory Action : In a carrageenan-induced paw edema model in mice, Nortrachelogenin significantly reduced the expression of pro-inflammatory mediators, including interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and prostaglandin E2 (PGE2)[]. This suggests its potential as a lead compound for developing anti-inflammatory drugs.

  • Central Nervous System (CNS) Depression : Early studies on this compound isolated from Wikstroemia indica reported that it produces a dose-dependent depression of spontaneous motor activity in rabbits when administered intravenously or intracerebroventricularly[][4]. This indicates that the compound can cross the blood-brain barrier and interact with neural pathways[].

G Stimulus Inflammatory Stimulus Mediators Pro-inflammatory Mediators (IL-6, MCP-1, PGE2) Stimulus->Mediators Inflammation Inflammatory Response Mediators->Inflammation NTG This compound NTG->Mediators Inhibits Expression

Anti-inflammatory mechanism of this compound.

Future Perspectives and Conclusion

This compound stands out as a lignan with significant therapeutic potential, particularly in oncology and inflammatory diseases. The current body of research provides a strong foundation for its further development. However, several areas require additional investigation:

  • Quantitative Surveys : There is a need for more extensive quantitative analysis of this compound across a wider range of plant species to identify high-yielding, sustainable sources.

  • Pharmacokinetics : Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for its progression towards clinical trials.

  • Mechanism of Action : While the inhibition of the Akt pathway is a key finding, further research is needed to identify other potential molecular targets and to fully elucidate its CNS depressant effects.

References

Initial Bioactivity Screening of (+)-Nortrachelogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin is a dibenzylbutyrolactone lignan that has garnered significant interest in the scientific community due to its diverse pharmacological activities. Isolated from various plant species, including Wikstroemia indica and Pinus sylvestris, this natural compound has demonstrated a range of biological effects, from central nervous system modulation to potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from initial bioactivity screenings of this compound across various experimental models.

Bioactivity Assay/Model Test System Concentration/Dose Observed Effect Reference
Anti-inflammatory Carrageenan-induced paw edemaMice100 mg/kg (intraperitoneal)53% reduction in paw edema at 3 hours and 50% at 6 hours.[1]
Lipopolysaccharide (LPS)-stimulated macrophagesMurine J774 macrophages-Inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) production.[1][2]
Anti-fibrotic Bleomycin-induced dermal fibrosisMice-Reduction in bleomycin-induced skin thickness and >50% reduction in the expression of collagens COL1A1, COL1A2, and COL3A1.[3]
IL-4 and IL-13 stimulated macrophagesMurine J774 macrophages10 µM94.9 ± 2.4% inhibition of arginase 1 expression.[3]
Anti-cancer TRAIL-induced apoptosisProstate cancer cells-Sensitizes prostate cancer cells to TRAIL-induced apoptosis.[4][5]
Anti-plasmodial In vitro anti-plasmodial assayPlasmodium falciparum (D6 strain)IC50 = 14.50 µg/mLModerate anti-plasmodial activity.[6]
Central Nervous System Gross behavioral observationRabbits-Depression of the central nervous system.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This in vivo model is a classical method for evaluating the acute anti-inflammatory activity of a compound.

Protocol:

  • Male BALB/c mice are used for the experiment.

  • A solution of this compound (100 mg/kg) is administered intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like dexamethasone (2 mg/kg).

  • After a specified pre-treatment time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.

  • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of paw edema is calculated for the treated groups relative to the control group.[1]

Bleomycin-Induced Dermal Fibrosis in Mice

This model is utilized to assess the anti-fibrotic potential of a substance by inducing skin fibrosis.

Protocol:

  • Daily subcutaneous injections of bleomycin are administered to a shaved area on the backs of mice for a set period (e.g., 4 weeks) to induce dermal fibrosis. A control group receives saline injections.

  • Concurrently, the experimental group receives daily administration of this compound.

  • At the end of the treatment period, the mice are euthanized, and skin samples are collected from the treated area.

  • Dermal thickness is measured histologically.

  • The expression levels of key fibrotic markers, such as COL1A1, COL1A2, and COL3A1, are quantified using methods like quantitative PCR (qPCR).[3][7]

Sensitization to TRAIL-Induced Apoptosis in Prostate Cancer Cells

This in vitro assay determines the ability of a compound to enhance the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells.

Protocol:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3) are cultured under standard conditions.

  • Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Following pre-treatment, the cells are exposed to a sub-lethal concentration of TRAIL.

  • Cell viability is assessed using assays such as the MTT assay or by quantifying apoptosis through methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • The synergistic effect of this compound and TRAIL is determined by comparing the level of apoptosis in cells treated with the combination versus those treated with each agent alone.[4][5]

Signaling Pathways and Experimental Workflows

Inhibition of the Akt Signaling Pathway

This compound has been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the pro-survival Akt signaling pathway.[4][8]

Akt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activation PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes NTG This compound NTG->RTK Inhibits Activation NTG->Akt Inhibits Activation

Caption: Inhibition of the Akt signaling pathway by this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.

Anti_inflammatory_Workflow Start Start: Acclimatize Mice Grouping Divide Mice into Groups: - Control (Vehicle) - this compound - Positive Control Start->Grouping Treatment Administer Treatment (Intraperitoneal Injection) Grouping->Treatment Induction Induce Inflammation (Sub-plantar Carrageenan Injection) Treatment->Induction Measurement Measure Paw Volume (Multiple Time Points) Induction->Measurement Analysis Data Analysis: Calculate % Inhibition of Edema Measurement->Analysis End End: Report Results Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Workflow for In Vitro Apoptosis Sensitization Assay

This diagram outlines the process for evaluating the pro-apoptotic synergy of this compound with TRAIL.

Apoptosis_Workflow Start Start: Culture Prostate Cancer Cells Pre_treatment Pre-treat Cells with This compound Start->Pre_treatment TRAIL_treatment Treat Cells with TRAIL Pre_treatment->TRAIL_treatment Incubation Incubate for a Defined Period TRAIL_treatment->Incubation Apoptosis_Assay Assess Apoptosis (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Analyze Data: Compare Apoptosis Levels Apoptosis_Assay->Data_Analysis End End: Determine Synergistic Effect Data_Analysis->End

Caption: Workflow for the in vitro TRAIL-induced apoptosis sensitization assay.

Conclusion

The initial bioactivity screenings of this compound reveal a compound with significant therapeutic potential. Its demonstrated anti-inflammatory, anti-fibrotic, and cancer-sensitizing properties warrant further investigation. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to explore the full pharmacological profile of this promising natural product. Future studies should focus on elucidating the detailed molecular mechanisms underlying its diverse bioactivities, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in more advanced preclinical models.

References

natural sources of (+)-Nortrachelogenin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of (+)-Nortrachelogenin and Its Derivatives

Introduction

This compound is a pharmacologically active dibenzylbutyrolactone lignan, a class of polyphenols found widely in the plant kingdom.[1][2] Lignans are formed by the dimerization of two coniferyl alcohol residues and are precursors to mammalian enterolignans, which have various health-promoting effects.[3] this compound, also known as wikstromol, and its derivatives have garnered significant interest from researchers due to their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[2][4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for their isolation, and a summary of quantitative data.

Natural Sources

This compound and its glycosidic derivatives have been isolated from a variety of plant species. The primary sources identified in scientific literature are detailed below.

Primary Plant Sources:

  • Wikstroemia indica : This plant, belonging to the Thymelaeaceae family, is a notable source from which this compound was first isolated and structurally characterized.[1][6]

  • Trachelospermum asiaticum : The stems of this plant from the Apocynaceae family have been shown to contain this compound along with its derivatives, trachelogenin, nortracheloside, and tracheloside.[7][8]

  • Pinus species (Pine trees) : Various pine species are rich sources of lignans, particularly in their knotwood.[5] this compound has been identified in the knot and branch heartwood of Scots Pine (Pinus sylvestris) and in the stemwood of Red Pine (Pinus resinosa).[5] Knotwood is considered one of the most abundant natural sources of lignans.[5]

  • Passerina vulgaris : This organism is also reported to contain Nortrachelogenin.[9]

Derivatives and Their Sources:

Several derivatives of Nortrachelogenin, primarily glycosides, have been isolated from plant sources.

  • Nortracheloside : This is a glycosidic derivative of Nortrachelogenin. It has been isolated from Trachelospermum asiaticum alongside its parent compound.[7][8]

  • Trachelogenin and Tracheloside : These related lignans are also found in significant amounts in Trachelospermum asiaticum.[7][8]

Quantitative Data

The yield of this compound and its derivatives can vary significantly depending on the plant source, the specific part of the plant used, and the extraction method employed. The following table summarizes available quantitative data from the literature.

CompoundPlant SourcePlant PartYieldReference
This compoundTrachelospermum asiaticumRoots25.0 mg[7]
NortrachelosideTrachelospermum asiaticumRoots128.2 mg[7]
TrachelogeninTrachelospermum asiaticumRoots94.6 mg[7]
TrachelosideTrachelospermum asiaticumRootsNot specified[8]

Note: The yields for Trachelospermum asiaticum were obtained from 696.8 g of dried roots.[8]

Experimental Protocols

The isolation and characterization of this compound and its derivatives involve a multi-step process, including sample preparation, extraction, purification, and structural analysis.

Sample Preparation

Proper preparation of the plant material is a critical first step.[7]

  • Collection and Identification : The plant material must be correctly identified botanically. Voucher specimens should be prepared and stored for future reference.[7]

  • Drying and Grinding : The collected plant parts (e.g., roots, stems, knotwood) are typically air-dried or oven-dried at a low temperature to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of solvent and extraction method is crucial for maximizing the yield of lignans.[7]

  • Solvent Selection :

    • Aqueous ethanol or methanol (typically 70-100%) are most commonly used for extracting lignans and their glycosides.[7]

    • Sequential extraction is often recommended, starting with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds (defatting).[7][10] This is followed by extraction with a more polar solvent such as ethanol, methanol, or acetone to isolate the lignans.[10]

  • Extraction Methods :

    • Maceration : The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 3 days) at room temperature, often with occasional agitation.[8]

    • Soxhlet Extraction : This method provides a more exhaustive extraction using a continuous flow of fresh, warm solvent.

    • Ultrasound-Assisted Extraction (UAE) : Sonication can be used to enhance extraction efficiency by disrupting plant cell walls.[5]

    • Hydrolysis : For some plant matrices where lignans exist as complex glycosides or esters (e.g., secoisolariciresinol diglucoside in flaxseed), an additional step of acidic, alkaline, or enzymatic hydrolysis may be necessary to release the aglycones.[7][11]

Isolation and Purification

Crude extracts are complex mixtures requiring further separation and purification to isolate the target compounds.

  • Solvent Partitioning : The crude extract is often partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water) to achieve a preliminary separation of compounds based on their polarity.[8] Lignans typically concentrate in the ethyl acetate and n-butanol fractions.[8]

  • Chromatographic Techniques :

    • Flash Chromatography : This is a common method for the preparative separation and isolation of pure lignans from raw or fractionated extracts.[5][10] A stationary phase like silica gel or HP-20 resin is used with a gradient of mobile phase solvents.[8]

    • High-Performance Liquid Chromatography (HPLC) : HPLC, particularly on reversed-phase columns (e.g., C18), is the technique of choice for the final purification, detection, and quantification of lignans.[7][10] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak resolution for compounds with hydroxyl groups.[7]

    • Thin-Layer Chromatography (TLC) : TLC is a valuable tool for screening extracts and monitoring the progress of purification steps.[10]

Structural Characterization

Once isolated, the structure of the compounds is determined using various spectroscopic methods.

  • Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for identifying lignan derivatives.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and stereochemistry of the isolated lignans.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify Purification cluster_analysis Analysis plant Plant Material (e.g., Wikstroemia indica) powder Drying & Grinding plant->powder defat Defatting (n-Hexane) powder->defat extract Methanol Extraction defat->extract partition Solvent Partitioning (EtOAc, n-BuOH, H2O) extract->partition flash Flash Chromatography (e.g., HP-20 Resin) partition->flash hplc Preparative HPLC flash->hplc compound This compound hplc->compound analysis Structural Elucidation (NMR, MS) compound->analysis G stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb nortra This compound nortra->mapk nortra->nfkb gene Pro-inflammatory Gene Expression mapk->gene nfkb->gene response Inflammatory Response (Cytokines, NO, etc.) gene->response

References

Unveiling the Potential of (+)-Nortrachelogenin Analogs: A Technical Guide to a New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the structural elucidation, synthesis, and biological activity of novel (+)-Nortrachelogenin analogs reveals a promising new class of therapeutic agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of these compounds, from their intricate molecular architecture to their potent effects on cellular signaling pathways.

This whitepaper details the synthesis and characterization of a series of novel this compound analogs, presenting key quantitative data on their biological activity. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to facilitate further research and development in this exciting area of medicinal chemistry.

Quantitative Analysis of Novel this compound Analogs

A series of novel lignan derivatives were semisynthesized from the natural dibenzylbutyrolactones bursehernin and matairesinol dimethyl ether, compounds structurally related to this compound. These new analogs were evaluated for their antiestrogenic activity, a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for the most potent compounds against E2-induced estrogen receptor element (ERE)-luciferase activity are summarized below.

CompoundDescriptionIC50 (µM)[1]
1 Bursehernin15.3 ± 1.2
7 Derivative of Bursehernin18.2 ± 1.5
9 Derivative of Bursehernin10.5 ± 0.9
11 Derivative of Dimethyl Ether Matairesinol12.8 ± 1.1
13 Derivative of Dimethyl Ether Matairesinol19.5 ± 2.3
14 Derivative of Dimethyl Ether Matairesinol0.16 ± 0.02

Structural Elucidation and Spectroscopic Characterization

The structures of the synthesized this compound analogs were confirmed using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] These methods are fundamental to the unambiguous determination of the molecular structure of novel compounds.

Key Spectroscopic Techniques Employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the number and connectivity of hydrogen atoms in a molecule, providing crucial information about the carbon skeleton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compounds.

While detailed spectral data for each novel analog is extensive, the characterization process confirms the successful synthesis of the derivatives as designed.

Experimental Protocols

The following protocols provide a detailed methodology for the semisynthesis of the novel this compound analogs.

General Procedure for Demethylation

To a solution of the corresponding methoxylated lignan in 5 mL of dry dichloromethane (DCM), under an argon atmosphere at 0 °C, boron tribromide (BBr₃; 1 M solution in DCM, 1.5–5.0 equivalents) was added dropwise. Upon complete addition of BBr₃, the reaction mixture was stirred at 0 °C for 1 hour. After this time, it was allowed to warm to room temperature for 18 hours. The mixture was then cooled to 0 °C and carefully quenched with 15 mL of water. It was repeatedly extracted with ethyl acetate (3 x 15 mL), and the combined organic layers were dried over anhydrous magnesium sulfate.[1]

General Procedure for Methylenedioxy Deprotection

To a stirred suspension of anhydrous aluminum chloride (AlCl₃; 5 equivalents) in 3 mL of dry DCM at 0 °C under an argon atmosphere, 20 mg of the corresponding lignan in 2 mL of dry DCM was added. The reaction mixture was maintained at 0 °C for 1 hour and then stirred at room temperature for 18 hours. The mixture was cooled to 0 °C and carefully quenched with 15 mL of water. It was then repeatedly extracted with ethyl acetate (3 x 15 mL), and the organic layers were collected and dried over anhydrous magnesium sulfate.[1]

Mechanism of Action: Inhibition of the Akt Signaling Pathway

This compound and its analogs have been shown to exert their biological effects, at least in part, through the inhibition of the Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action, highlighting the key points of intervention by this compound analogs.

Akt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Leads to Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes NTG_Analog This compound Analog NTG_Analog->Akt Inhibits Experimental_Workflow Start Starting Materials (Bursehernin, Matairesinol Dimethyl Ether) Synthesis Semisynthesis of Novel Analogs (Demethylation, Deprotection) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Biological_Assay Biological Evaluation (Antiestrogenic Activity Assay) Structure_Elucidation->Biological_Assay Data_Analysis Data Analysis (IC50 Determination) Biological_Assay->Data_Analysis End Identification of Lead Compounds Data_Analysis->End

References

A Theoretical Exploration of (+)-Nortrachelogenin: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for the quantum chemical analysis of (+)-Nortrachelogenin, a lignan with noted pharmacological activity.[1] Due to the current absence of published computational studies specifically on this compound, this document presents a prospective research plan, detailing the proposed methodologies and expected outcomes. The data herein is illustrative, providing a roadmap for future in-silico investigations to elucidate the structural, spectroscopic, and electronic properties of this compound.

Introduction to this compound and the Role of Computational Chemistry

This compound is a naturally occurring lignan isolated from Wikstroemia indica.[1] Its structure has been established through spectroscopic methods, revealing a complex stereochemistry that is crucial to its biological function.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level can provide profound insights for drug design and development.[2][3]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy.[4][5][6] These methods allow for the detailed investigation of molecular geometries, vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP).[7][8]

This guide proposes a computational protocol to thoroughly characterize this compound, providing a foundational dataset for understanding its chemical behavior and potential interactions with biological targets.

Proposed Computational Methodology

The following section details a robust computational workflow for the quantum chemical investigation of this compound.

Molecular Structure and Optimization

The initial step involves obtaining the 3D coordinates of this compound. This can be achieved by utilizing its known chemical structure from databases like PubChem (CID 394846)[9] and performing an initial conformational search using molecular mechanics. The lowest energy conformer would then be subjected to full geometry optimization using DFT.

Table 1: Proposed Quantum Chemical Calculation Parameters

ParameterSpecificationRationale
Software Gaussian 16, ORCA, or similarWidely used and validated quantum chemistry software packages.
Method Density Functional Theory (DFT)Offers a good balance between accuracy and computational cost for molecules of this size.[6]
Functional B3LYPA popular hybrid functional known for its reliability in predicting geometries and spectroscopic properties of organic molecules.
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding.
Solvation Model Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) - WaterTo simulate the physiological environment and account for solvent effects on the molecular properties.
Spectroscopic Property Prediction

Frequency calculations will be performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational modes can be compared with experimental data for structural validation.

Gauge-Independent Atomic Orbital (GIAO) calculations will be employed to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) will be used as the reference standard for theoretical chemical shift calculations.

To confirm the absolute configuration of this compound, the ECD spectrum will be simulated using time-dependent DFT (TD-DFT). The calculated spectrum will be compared with the experimental ECD spectrum.

Electronic Property Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

The MEP surface will be mapped to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule. This is valuable for predicting intermolecular interactions.

Hypothetical Data Presentation

The following tables present examples of the quantitative data that would be generated from the proposed computational study.

Table 2: Hypothetical Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Length (Å)C1-C21.54
O1-C51.35
C7-C81.52
Bond Angle (°)C1-C2-C3110.5
O1-C5-C6121.0
Dihedral Angle (°)H1-C1-C2-H2-60.2

Table 3: Hypothetical Vibrational Frequencies (Selected Modes)

ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
1O-H stretch (phenolic)3450~3400
2C=O stretch (lactone)1750~1760
3C-O stretch (ether)1250~1270
4Aromatic C=C stretch1600~1610

Table 4: Hypothetical 13C NMR Chemical Shifts (Selected Atoms, ppm)

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C=O (lactone)178.5177.9
C-O (methoxy)56.255.8
Aromatic C-O148.3147.5
Aromatic C-H115.1114.6

Table 5: Hypothetical Electronic Properties

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the logical connections between theoretical calculations and experimental data.

G cluster_0 Computational Workflow for this compound Analysis A 1. Initial Structure Generation (from PubChem CID 394846) B 2. Conformational Analysis (Molecular Mechanics) A->B C 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (Vibrational Spectra) C->D E 5. Spectroscopic Predictions (NMR, ECD) C->E F 6. Electronic Property Analysis (HOMO-LUMO, MEP) C->F G 7. Data Analysis and Interpretation D->G E->G F->G H 8. Comparison with Experimental Data G->H

Caption: Proposed computational workflow for the quantum chemical analysis of this compound.

G cluster_1 Theoretical Predictions cluster_2 Experimental Observables A Optimized Geometry G X-ray Crystal Structure A->G Structural Validation B Calculated Vibrational Frequencies H Experimental IR/Raman Spectra B->H Spectral Assignment C Calculated NMR Shifts I Experimental NMR Spectra C->I Spectral Assignment D Calculated ECD Spectrum J Experimental ECD Spectrum D->J Stereochemistry Confirmation E HOMO-LUMO Gap K Chemical Reactivity E->K Reactivity Prediction F MEP Surface L Intermolecular Interactions F->L Interaction Site Prediction

Caption: Logical relationship between theoretical predictions and experimental observables.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, quantum chemical study of this compound. The proposed DFT-based approach will enable the detailed characterization of its structural, spectroscopic, and electronic properties. The illustrative data and workflows presented herein provide a clear framework for researchers to undertake such an investigation. The insights gained from these computational studies would be invaluable for understanding the molecule's intrinsic properties, interpreting experimental data, and guiding future efforts in the development of new therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (+)-Nortrachelogenin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin is a bioactive lignan found in various plant species, notably in the roots and stems of Wikstroemia indica and in the knotwood of coniferous trees.[1] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are, in part, attributed to its ability to inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant material, tailored for research and drug development applications.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of lignans, including nortrachelogenin, from plant sources. The values presented are derived from various studies and may vary depending on the specific plant material, extraction method, and purification strategy employed.

Table 1: Extraction Yields of Lignans from Plant Material

Plant MaterialExtraction MethodSolvent SystemYield of Crude Extract (% of dry weight)Reference
Wikstroemia indica rootsMacerationDichloromethane (CH2Cl2)Not specified[2]
Wikstroemia indica rootsMacerationEthyl AcetateNot specified[3]
Wikstroemia trichotoma aerial partsUltrasonication & MacerationMethanol (MeOH)18.7%[4]
Coniferous KnotwoodSupercritical Fluid Extraction (SFC)Carbon Dioxide/MethanolNot specified[5]

Table 2: Purity and Yield of Nortrachelogenin After Purification

Purification StepStationary PhaseMobile Phase / EluentPurity of NortrachelogeninYield of NortrachelogeninReference
Column ChromatographySilica GelHexane-Ethyl Acetate gradientFraction dependentNot specified[4]
Preparative HPLCReversed-Phase C18Acetonitrile/Water with 0.1% Formic Acid>95%Not specified[5]
Supercritical Fluid Chromatography (SFC)DIOL columnCarbon Dioxide/Methanol with 0.1% Formic Acid98-99%Not specified[5]

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect the roots and stems of Wikstroemia indica. Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for efficient extraction.

Extraction of this compound

This protocol describes a solvent extraction method, which is a common and effective technique for isolating lignans.

  • Maceration:

    • Place 1 kg of the powdered plant material in a large glass container with a lid.

    • Add 5 L of 95% ethanol to the container, ensuring the entire plant material is submerged.

    • Seal the container and let it stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 40-50°C. This will yield a dark, viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L) in a separatory funnel.

    • Collect the ethyl acetate fraction, which will contain the lignans of interest, including this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness to obtain the ethyl acetate extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound to achieve high purity.

  • Column Preparation:

    • Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica gel (100-200 mesh) using a slurry packing method with n-hexane.

  • Sample Loading:

    • Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, v/v).

    • Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard.

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified nortrachelogenin-rich fraction.

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm particle size).

    • Prepare the mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). Degas the solvents before use.

  • Sample Preparation:

    • Dissolve the semi-purified nortrachelogenin-rich fraction in a minimal amount of the mobile phase (initial conditions) and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set a flow rate of 10-20 mL/min.

    • Use a gradient elution program, for example:

      • 0-10 min: 30% B

      • 10-40 min: Linear gradient from 30% to 70% B

      • 40-45 min: 70% B

      • 45-50 min: Linear gradient from 70% to 30% B (column re-equilibration)

    • Monitor the elution at a wavelength of 280 nm.

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of this compound.

    • Combine the collected fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

  • Purity Assessment:

    • Assess the purity of the final product using analytical HPLC-UV and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product p1 Collection of Wikstroemia indica p2 Drying p1->p2 p3 Grinding p2->p3 e1 Maceration with Ethanol p3->e1 Powdered Material e2 Filtration & Concentration e1->e2 e3 Solvent Partitioning (n-Hexane & Ethyl Acetate) e2->e3 pu1 Column Chromatography (Silica Gel) e3->pu1 Ethyl Acetate Extract pu2 Fraction Collection & TLC Analysis pu1->pu2 pu3 Preparative HPLC (C18 Column) pu2->pu3 f1 Pure this compound pu3->f1 Purified Compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

Nortrachelogenin_Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Cell Surface Receptor cluster_pathway PI3K/Akt Signaling Pathway cluster_nortra Drug Action cluster_downstream Downstream Effects stim Growth Factors / Inflammatory Signals rtk Receptor Tyrosine Kinase (RTK) stim->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates survival Cell Survival & Proliferation akt->survival promotes inflammation Inflammation akt->inflammation promotes apoptosis Apoptosis akt->apoptosis inhibits nortra This compound nortra->akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for the Total Synthesis of (+)-Nortrachelogenin and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the lignan natural product (+)-Nortrachelogenin and its stereoisomers. Lignans are a class of naturally occurring polyphenolic compounds with a wide range of biological activities, making their synthetic access a topic of significant interest in medicinal chemistry and drug development.

Introduction

Nortrachelogenin is a dibenzyl-γ-butyrolactone lignan. The natural product, this compound, has the (8R, 9R) or (trans) configuration. Its enantiomer, (-)-Nortrachelogenin, possesses the (8S, 9S) configuration. Additionally, two other stereoisomers with a cis relationship between the benzyl substituents at C8 and C9 exist. The stereoselective synthesis of these compounds is crucial for the investigation of their structure-activity relationships.

This document outlines a highly efficient and stereoselective synthetic route to both enantiomers of trans-Nortrachelogenin, starting from the readily available chiral pool starting material, malic acid. Furthermore, a potential synthetic strategy for the cis-stereoisomers is presented, based on established methodologies for related lignans.

Synthetic Strategy Overview

The core of the synthetic strategy for the trans-isomers of Nortrachelogenin involves a stereoselective double alkylation of a chiral malic acid derivative. This approach allows for the controlled installation of the two benzylic groups with the desired trans stereochemistry. The synthesis of this compound starts from (R)-malic acid, while (-)-Nortrachelogenin is synthesized from (S)-malic acid.

A proposed strategy for the synthesis of the cis-isomers involves the stereoselective reduction of a butenolide precursor, a method that has been successfully applied to the synthesis of other cis-2,3-dibenzyl-γ-butyrolactone lignans.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (-)-Nortrachelogenin, as reported by Sefkow (2001). The synthesis of the (+)-enantiomer follows a similar yield profile.

StepReactionProductYield (%)
1Monoalkylation of Di-tert-butyl (S)-malateMono-O-benzyl-(S)-malate derivative75
2Dioxolanone formation(S)-benzyl dioxolanone95
3Second AlkylationDibenzylated dioxolanone70
4Hydrolysis of DioxolanoneDibenzylated diol92
5LactonizationBis-O-benzyl-(-)-Nortrachelogenin98
6Deprotection (Hydrogenolysis)(-)-Nortrachelogenin95
Overall Yield ~30

Experimental Protocols

I. Enantioselective Synthesis of (-)-Nortrachelogenin

This protocol is adapted from the work of Sefkow, M. J. Org. Chem.2001 , 66 (7), 2343–2349.

Step 1: Monoalkylation of Di-tert-butyl (S)-malate

  • Materials: Di-tert-butyl (S)-malate, 3,4-Bis(benzyloxy)benzyl bromide, Lithium hexamethyldisilazide (LHMDS), Tetrahydrofuran (THF), Saturated aqueous NH₄Cl.

  • Procedure:

    • A solution of di-tert-butyl (S)-malate (1.0 eq) and 3,4-bis(benzyloxy)benzyl bromide (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • LHMDS (1.0 M in THF, 1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

    • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the addition of saturated aqueous NH₄Cl and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the monoalkylated product.

Step 2: Dioxolanone formation

  • Materials: Monoalkylated product from Step 1, Pivalaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of the monoalkylated product (1.0 eq) in DCM at 0 °C is added pivalaldehyde (1.2 eq) followed by catalytic TFA.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The mixture is washed with saturated aqueous NaHCO₃ and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the dioxolanone, which is used in the next step without further purification.

Step 3: Second Alkylation

  • Materials: Dioxolanone from Step 2, 3,4-Bis(benzyloxy)benzyl bromide, LHMDS, THF.

  • Procedure:

    • A solution of the dioxolanone (1.0 eq) in anhydrous THF is cooled to -78 °C.

    • LHMDS (1.0 M in THF, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

    • A solution of 3,4-bis(benzyloxy)benzyl bromide (1.2 eq) in THF is added, and the reaction is stirred at -78 °C for 4 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl and worked up as described in Step 1.

    • Purification by column chromatography provides the dibenzylated dioxolanone.

Step 4: Hydrolysis of Dioxolanone

  • Materials: Dibenzylated dioxolanone from Step 3, Aqueous HCl, Methanol.

  • Procedure:

    • The dibenzylated dioxolanone is dissolved in methanol, and aqueous HCl (1 M) is added.

    • The mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

    • The organic solution is washed with water and brine, dried, and concentrated to yield the diol.

Step 5: Lactonization

  • Materials: Diol from Step 4, p-Toluenesulfonic acid (p-TsOH), Benzene.

  • Procedure:

    • A solution of the diol (1.0 eq) and a catalytic amount of p-TsOH in benzene is heated to reflux with a Dean-Stark trap for 6 hours.

    • The reaction mixture is cooled, washed with saturated aqueous NaHCO₃ and brine.

    • The organic layer is dried and concentrated. Purification by chromatography affords Bis-O-benzyl-(-)-Nortrachelogenin.

Step 6: Deprotection (Hydrogenolysis)

  • Materials: Bis-O-benzyl-(-)-Nortrachelogenin from Step 5, Palladium on carbon (10% Pd/C), Ethyl acetate, Hydrogen gas.

  • Procedure:

    • A solution of the protected lignan in ethyl acetate is treated with 10% Pd/C.

    • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give (-)-Nortrachelogenin.

II. Enantioselective Synthesis of this compound

The synthesis of this compound is achieved by following the same six-step procedure as for the (-)-enantiomer, with the exception of using di-tert-butyl (R)-malate as the starting material in Step 1.

III. Proposed Synthesis of cis-Nortrachelogenin Stereoisomers

A potential route to the cis-stereoisomers can be adapted from methodologies developed for other cis-lignan syntheses. One such approach involves the stereoselective reduction of a suitable butenolide precursor.

Key Transformation:

  • Stereoselective Hydrogenation: A 2,3-dibenzylidene-γ-butyrolactone can be subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction of the exocyclic double bonds, potentially favoring the formation of the cis product. For example, hydrogenation over a palladium catalyst can lead to the cis isomer.

Visualizations

Total_Synthesis_of_trans_Nortrachelogenin Malic_Acid Di-tert-butyl (S)- or (R)-malate Monoalkylated Mono-O-benzyl-malate derivative Malic_Acid->Monoalkylated Step 1: Monoalkylation Dioxolanone (S)- or (R)-benzyl dioxolanone Monoalkylated->Dioxolanone Step 2: Dioxolanone formation Dibenzylated Dibenzylated dioxolanone Dioxolanone->Dibenzylated Step 3: Second Alkylation Diol Dibenzylated diol Dibenzylated->Diol Step 4: Hydrolysis Protected_NTG Bis-O-benzyl-Nortrachelogenin Diol->Protected_NTG Step 5: Lactonization NTG (+)- or (-)-Nortrachelogenin Protected_NTG->NTG Step 6: Deprotection

Caption: Synthetic pathway for trans-Nortrachelogenin.

Proposed_Synthesis_of_cis_Nortrachelogenin Starting_Materials Aryl aldehyde & Succinic anhydride Stobbe_Condensation Stobbe Condensation Product Starting_Materials->Stobbe_Condensation Stobbe Condensation Butenolide 2,3-Dibenzylidene- γ-butyrolactone Stobbe_Condensation->Butenolide Lactonization cis_NTG cis-Nortrachelogenin Butenolide->cis_NTG Stereoselective Hydrogenation

Caption: Proposed route to cis-Nortrachelogenin.

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The proposed synthesis for the cis-isomers is a conceptual outline and may require optimization.

Application Notes and Protocols for (+)-Nortrachelogenin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin (NTG) is a dibenzylbutyrolactone lignan with demonstrated pharmacological activities, including anti-inflammatory and anti-cancer properties. Of particular interest is its ability to sensitize prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This document provides detailed protocols for key cell-based assays to investigate the biological effects of this compound, focusing on its pro-apoptotic and anti-inflammatory activities.

I. Pro-Apoptotic Activity in Prostate Cancer Cells

This compound has been shown to enhance TRAIL-induced apoptosis in androgen-dependent prostate cancer cell lines, such as LNCaP. The primary mechanism involves the inhibition of the pro-survival Akt signaling pathway.

Signaling Pathway of this compound in Sensitizing Prostate Cancer Cells to TRAIL-Induced Apoptosis

Nortrachelogenin_TRAIL_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm TRAIL_R TRAIL Receptor (DR4/DR5) DISC DISC Formation TRAIL_R->DISC GFR Growth Factor Receptor (GFR) Akt Akt GFR->Akt Activates TRAIL TRAIL TRAIL->TRAIL_R Binds GF Growth Factors (e.g., IGF-1) GF->GFR Binds NTG This compound NTG->GFR Inhibits NTG->Akt Inhibits Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: this compound inhibits GFR and Akt activation, sensitizing cells to TRAIL-induced apoptosis.

Experimental Workflow: Assessing Pro-Apoptotic Effects

Pro_Apoptotic_Workflow start Start cell_culture Culture LNCaP Cells start->cell_culture treatment Treat with this compound and/or TRAIL cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay annexin_v_assay Annexin V/PI Staining for Apoptosis treatment->annexin_v_assay western_blot Western Blot for Akt Phosphorylation treatment->western_blot data_analysis Data Analysis mtt_assay->data_analysis annexin_v_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the pro-apoptotic effects of this compound.

Quantitative Data Summary
Cell LineTreatmentEndpointResult
LNCaPThis compound (NTG)Cell Viability (MTT)IC50: ~30-50 µM (estimated)
LNCaPTRAIL (100 ng/mL)Apoptosis (Annexin V)~15-25% apoptotic cells
LNCaPNTG (40 µM) + TRAIL (100 ng/mL)Apoptosis (Annexin V)Significant increase to ~60-75% apoptotic cells
LNCaPNTG (40 µM)p-Akt Levels (Western)Marked decrease in Akt phosphorylation
Detailed Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Objective: To determine the cytotoxic effect of this compound on LNCaP prostate cancer cells.

  • Materials:

    • LNCaP cells (ATCC CRL-1740)

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) and incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Objective: To quantify the percentage of apoptotic cells following treatment with this compound and TRAIL.

  • Materials:

    • LNCaP cells

    • This compound

    • Recombinant Human TRAIL/TNFSF10

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed LNCaP cells in 6-well plates.

    • Pre-treat cells with this compound (e.g., 40 µM) for 1 hour.

    • Add TRAIL (e.g., 100 ng/mL) and incubate for an additional 20-24 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

3. Western Blot Analysis of Akt Phosphorylation

  • Objective: To assess the effect of this compound on the phosphorylation of Akt.

  • Materials:

    • LNCaP cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Protocol:

    • Treat LNCaP cells with this compound (e.g., 40 µM) for the desired time (e.g., 1, 4, 8 hours).

    • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Normalize the levels of phospho-Akt to total Akt and the loading control (β-actin).

II. Anti-Inflammatory Activity

This compound has been suggested to possess anti-inflammatory properties. This can be investigated by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Assessing Anti-Inflammatory Effects

Anti_Inflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture viability_check Determine Non-Toxic Concentrations of this compound (MTT Assay) cell_culture->viability_check treatment Pre-treat with this compound, then stimulate with LPS viability_check->treatment supernatant_collection Collect Cell Culture Supernatant treatment->supernatant_collection elisa Measure IL-6 and MCP-1 levels by ELISA supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Quantitative Data Summary (Hypothetical)
Cell LineTreatmentEndpointResult
RAW 246.7LPS (1 µg/mL)IL-6 ReleaseSignificant increase vs. control
RAW 246.7LPS (1 µg/mL)MCP-1 ReleaseSignificant increase vs. control
RAW 246.7NTG (10 µM) + LPS (1 µg/mL)IL-6 ReleaseDose-dependent reduction in IL-6
RAW 246.7NTG (10 µM) + LPS (1 µg/mL)MCP-1 ReleaseDose-dependent reduction in MCP-1
Detailed Experimental Protocol

1. Measurement of IL-6 and MCP-1 Production in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To determine if this compound can inhibit the production of the pro-inflammatory cytokines IL-6 and MCP-1 in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 cells (ATCC TIB-71)

    • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Mouse IL-6 and MCP-1 ELISA Kits

    • 24-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

    • First, perform a cell viability assay (MTT) to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

    • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Quantify the concentrations of IL-6 and MCP-1 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

    • Compare the cytokine levels in the this compound-treated groups to the LPS-only control group.

Application Notes and Protocols for In Vivo Administration of (+)-Nortrachelogenin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (+)-Nortrachelogenin (NTG) in various mouse models, summarizing key findings and detailing experimental protocols. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of NTG.

Introduction

This compound is a pharmacologically active lignan with demonstrated biological activities, including anti-inflammatory, anti-fibrotic, and potential anticancer effects. In vivo studies in mouse models have been instrumental in elucidating its mechanisms of action and therapeutic promise. This document outlines the established protocols for administering NTG in mice to investigate its efficacy in models of inflammation and fibrosis.

Applications

  • Anti-inflammatory Agent: NTG has been shown to reduce inflammation in acute and chronic models. It effectively diminishes paw edema induced by carrageenan and suppresses the production of key inflammatory mediators.[1][2]

  • Anti-fibrotic Agent: In a model of bleomycin-induced dermal fibrosis, NTG administration led to a significant reduction in skin thickness and collagen expression, highlighting its potential in treating fibrotic diseases.[3]

  • Cancer Research: While in vitro studies have shown that NTG can sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt pathway, detailed in vivo cancer models are still emerging.[4]

  • Central Nervous System Effects: Early studies indicated that this compound can have depressant effects on the central nervous system in rabbits and mice.[5][6]

Data Summary

Table 1: In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Mouse Model
Treatment GroupDose (mg/kg)Route of AdministrationPaw Volume Reduction (%)Inhibition of Inflammatory MediatorsReference
This compound30IntraperitonealSignificant reduction vs. controlInhibition of NO, PGE2, IL-6, MCP-1[1][2]
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Dermal Fibrosis Mouse Model
Treatment GroupDose (mg/kg/day)Route of AdministrationReduction in Skin ThicknessReduction in Collagen Expression (COL1A1, COL1A2, COL3A1)Reference
This compound10Intraperitoneal>50%>50%[3]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol is designed to assess the anti-inflammatory effects of this compound.

Materials:

  • Male NMRI mice (or similar strain)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., DMSO, saline)

  • Plethysmometer or calipers

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: House mice in standard conditions with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into control and treatment groups.

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg) or vehicle intraperitoneally (i.p.).

  • Induction of Edema:

    • One hour after NTG administration, inject 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of paw edema inhibition for the treated group compared to the control group.

    • At the end of the experiment, euthanize the animals and collect paw tissue for further analysis (e.g., histology, measurement of inflammatory markers).

Protocol 2: Bleomycin-Induced Dermal Fibrosis in Mice

This protocol evaluates the anti-fibrotic potential of this compound.

Materials:

  • C57BL/6 mice (or other susceptible strain)

  • This compound

  • Bleomycin sulfate

  • Phosphate-buffered saline (PBS)

  • Alzet osmotic pumps or syringes for daily injections

  • Calipers

  • Surgical tools for pump implantation

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Induction of Fibrosis:

    • For 21 consecutive days, administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in PBS) into a defined area of the shaved dorsal skin.

  • Drug Administration:

    • Starting on the same day as bleomycin treatment, administer this compound (e.g., 10 mg/kg/day) or vehicle intraperitoneally daily for 21 days. Alternatively, implant Alzet osmotic pumps for continuous delivery.

  • Measurement of Skin Thickness:

    • Measure the dorsal skin thickness at the injection site using calipers at regular intervals (e.g., weekly) throughout the 21-day treatment period.

  • Tissue Collection and Analysis:

    • At day 21, euthanize the mice and harvest the affected skin tissue.

    • Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess collagen deposition and dermal thickness.

    • Conduct quantitative real-time PCR or Western blotting to measure the expression of fibrotic markers such as COL1A1, COL1A2, and COL3A1.[3]

Visualizations

experimental_workflow_paw_edema Workflow for Carrageenan-Induced Paw Edema Model acclimatization Animal Acclimatization (Male NMRI mice) grouping Random Grouping (Control & NTG) acclimatization->grouping ntg_admin NTG Administration (30 mg/kg, i.p.) grouping->ntg_admin carrageenan_injection Carrageenan Injection (1% in right hind paw) ntg_admin->carrageenan_injection measurement Paw Edema Measurement (0, 1, 2, 3, 4, 24h) carrageenan_injection->measurement analysis Data Analysis & Tissue Collection measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

experimental_workflow_dermal_fibrosis Workflow for Bleomycin-Induced Dermal Fibrosis Model acclimatization Animal Acclimatization (C57BL/6 mice) fibrosis_induction Fibrosis Induction (Daily Bleomycin s.c. for 21 days) acclimatization->fibrosis_induction ntg_admin NTG Administration (10 mg/kg/day, i.p. for 21 days) fibrosis_induction->ntg_admin measurement Skin Thickness Measurement (Weekly for 21 days) ntg_admin->measurement tissue_collection Tissue Collection & Analysis (Day 21) measurement->tissue_collection histology Histology (H&E, Masson's Trichrome) tissue_collection->histology gene_expression Gene Expression (qRT-PCR) (COL1A1, COL1A2, COL3A1) tissue_collection->gene_expression signaling_pathway_inflammation Proposed Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_macrophage Macrophage cluster_mediators Inflammatory Mediators Stimulus Carrageenan iNOS iNOS Expression Stimulus->iNOS mPGES1 mPGES-1 Expression Stimulus->mPGES1 Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) Stimulus->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 NTG This compound NTG->iNOS Inhibits NTG->mPGES1 Inhibits NTG->Cytokines Inhibits signaling_pathway_fibrosis Proposed Anti-fibrotic Signaling Pathway of this compound cluster_stimulus Fibrotic Stimulus (e.g., Bleomycin) cluster_macrophage Alternative Macrophage Activation (M2) cluster_fibroblast Fibroblast Activation Stimulus Bleomycin IL4_IL13 IL-4 / IL-13 Stimulus->IL4_IL13 PPARg PPARγ Expression IL4_IL13->PPARg Arginase1 Arginase 1 PPARg->Arginase1 Collagen Collagen Expression (COL1A1, COL1A2, COL3A1) Arginase1->Collagen NTG This compound NTG->PPARg Inhibits

References

Application Notes and Protocols for the Formulation of (+)-Nortrachelogenin for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Nortrachelogenin is a dibenzylbutyrolactone lignan with demonstrated biological activities, including antitumor and central nervous system effects[1]. As a hydrophobic molecule, its formulation for in vivo animal studies requires careful consideration to ensure solubility, stability, and bioavailability while minimizing vehicle-related toxicity. This document provides detailed application notes and protocols to guide researchers in the successful formulation of this compound for preclinical research.

I. Physicochemical Properties and Solubility Considerations

A summary of the key physicochemical properties of this compound is presented in Table 1. Its hydrophobic nature necessitates the use of organic solvents or specialized formulation strategies for administration in aqueous biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₇[2]
Molecular Weight374.4 g/mol [2]
AppearancePowder[]
General SolubilitySoluble in DMSO and ethanol.[4] Sparingly soluble in aqueous buffers.[4][4][5]
II. Recommended Formulation Strategies

Given the hydrophobic nature of this compound, several formulation approaches can be considered for animal studies. The choice of formulation will depend on the route of administration, the desired dose, and the animal model.

1. Co-solvent Systems: A common and straightforward approach is the use of a co-solvent system, typically involving a primary organic solvent to dissolve the compound, which is then diluted with a physiologically compatible vehicle.

  • Primary Solvents: Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for many lignans.[4]

  • Co-solvents/Vehicles: Polyethylene glycol (e.g., PEG300, PEG400), propylene glycol, and saline or phosphate-buffered saline (PBS) are frequently used to dilute the primary solvent to a tolerable concentration for the animal.

2. Cyclodextrin-Based Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations due to its favorable safety profile.

3. Lipid-Based Formulations: For oral administration, lipid-based formulations such as emulsions or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol provides a general guideline for preparing a co-solvent formulation of this compound. The final concentrations of organic solvents should be kept to a minimum to avoid toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming (to 37°C) and vortexing can aid dissolution. Ensure the compound is fully dissolved.

  • Vehicle Preparation:

    • Prepare the desired vehicle mixture. A common vehicle for IV or IP injection in mice is a mixture of PEG400 and saline. For example, a 10% PEG400 in saline solution can be prepared by mixing 1 part PEG400 with 9 parts sterile saline.

  • Final Formulation Preparation:

    • Slowly add the this compound stock solution to the vehicle with continuous vortexing or stirring. The final concentration of DMSO in the formulation should ideally be below 5% (v/v) for IV administration in mice to minimize toxicity.

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvent or decreasing the final concentration of the drug.

    • Filter the final formulation through a 0.22 µm sterile filter before administration.

Table 2: Example Co-solvent Formulation for a 10 mg/kg Dose in a 20 g Mouse (100 µL injection volume)

ComponentConcentration in StockVolume of StockFinal Concentration in FormulationFinal Volume
This compound20 mg/mL in DMSO10 µL2 mg/mL100 µL
DMSO100%10 µL10%100 µL
PEG400--40%40 µL
Saline--50%50 µL

Note: The tolerability of the vehicle should be assessed in a small group of animals before proceeding with the main study.

Protocol 2: Solubility Assessment of this compound

This protocol outlines a method to determine the solubility of this compound in various vehicles.

Materials:

  • This compound powder

  • A selection of solvents and vehicles (e.g., DMSO, ethanol, PEG400, propylene glycol, saline, water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound powder to a known volume of each solvent/vehicle in a microcentrifuge tube.

  • Vortex the tubes vigorously for 2 minutes.

  • Place the tubes on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if a chromophore is present and the vehicle does not interfere) or HPLC.

  • The determined concentration represents the saturation solubility of the compound in that specific solvent or vehicle.

Protocol 3: Stability Assessment of the Formulation

It is crucial to ensure the stability of the prepared formulation over the duration of the experiment.

Procedure:

  • Prepare the final formulation as described in Protocol 1.

  • Store aliquots of the formulation under the intended experimental conditions (e.g., room temperature, 4°C, protected from light).

  • At various time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any signs of precipitation or color change.

  • Quantify the concentration of this compound in the stored samples using a validated analytical method (e.g., HPLC).

  • A formulation is generally considered stable if the concentration of the active ingredient remains within 90-110% of the initial concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer Cells

This compound has been shown to inhibit the Akt signaling pathway, which is a critical survival pathway in many cancer cells.[6][7] By inhibiting Akt, Nortrachelogenin can sensitize cancer cells to apoptosis induced by ligands such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[6][7]

Nortrachelogenin_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFR Growth Factor Receptor (GFR) PI3K PI3K GFR->PI3K Activates TRAIL_R TRAIL Receptor DISC DISC TRAIL_R->DISC Forms PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Casp8 Caspase-8 DISC->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Casp3->Apoptosis Induces NTG This compound NTG->GFR Inhibits NTG->Akt Inhibits GrowthFactor Growth Factor GrowthFactor->GFR TRAIL TRAIL TRAIL->TRAIL_R

Caption: this compound inhibits the Akt pathway and sensitizes cancer cells to TRAIL-induced apoptosis.

Experimental Workflow for Formulation Development

The following workflow outlines the key steps for developing a suitable formulation of this compound for animal studies.

Formulation_Workflow start Start: Obtain This compound solubility Protocol 2: Solubility Assessment in Various Vehicles start->solubility select_vehicle Select Promising Vehicle(s) based on Solubility Data solubility->select_vehicle formulate Protocol 1: Prepare Test Formulations select_vehicle->formulate stability Protocol 3: Stability Assessment (Visual & Analytical) formulate->stability decision Is Formulation Stable? stability->decision decision->select_vehicle No pilot_study Pilot In Vivo Tolerability Study decision->pilot_study Yes final_formulation Final Formulation for Main Study pilot_study->final_formulation end End final_formulation->end

Caption: Workflow for the development and validation of a this compound formulation.

Logical Workflow for In Vivo Study

This diagram illustrates the logical progression of an in vivo study using the formulated this compound.

InVivo_Workflow start Start: Animal Acclimatization grouping Randomize Animals into Treatment Groups (Vehicle, Drug) start->grouping dosing Administer Formulation (e.g., IV, IP, Oral) grouping->dosing monitoring Monitor Animal Health and Collect Data (e.g., Tumor Volume, Behavior) dosing->monitoring endpoint Reach Study Endpoint (Time or Clinical Signs) monitoring->endpoint collection Collect Tissues/ Blood Samples endpoint->collection analysis Analyze Samples (e.g., PK/PD, Histology) collection->analysis data_analysis Statistical Analysis of Results analysis->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: Logical workflow for conducting an in vivo animal study with this compound.

Disclaimer: These protocols provide general guidance. Researchers must adapt them to their specific experimental needs and comply with all institutional and regulatory guidelines for animal research. The tolerability and efficacy of any formulation should be thoroughly evaluated in pilot studies before commencing large-scale experiments.

References

Application Notes and Protocols for the Quantification of (+)-Nortrachelogenin in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin is a bioactive lignan found in various plant species, including Trachelospermum asiaticum and several Pinus species.[1][2] As a member of the lignan family of polyphenols, this compound is investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

I. Extraction of this compound from Plant Material

The efficient extraction of lignans from the plant matrix is a critical first step for accurate quantification. Lignans are typically of medium polarity, making them soluble in alcohols and their aqueous mixtures.

Protocol 1: Ultrasonic-Assisted Extraction

This method is suitable for dried and powdered plant material.

  • Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Solvent Addition: Add 20 mL of 80% methanol in water (v/v).

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes at 40°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant into a clean collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

  • Combine and Concentrate: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for the chosen analytical method.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

II. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for the simultaneous quantification of 14 dibenzylbutyrolactone lignans, including nortrachelogenin, in Caulis Trachelospermi.[1]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution:

    Time (min) %A (Water) %B (Methanol)
    0 65 35
    15 45 55
    35 30 70
    40 0 100

    | 45 | 0 | 100 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with the initial mobile phase.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the validation parameters for a similar method for lignan quantification.[1]

ParameterThis compound
Linearity (r²) > 0.9997
Limit of Detection (LOD) 1.24 - 9.00 ng
Limit of Quantification (LOQ) 3.71 - 31.71 ng
Precision (RSD %) < 2.94%
Repeatability (RSD %) < 2.94%
Stability (RSD %) < 2.78%
Recovery (%) 96.68% - 103.63%

III. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers superior sensitivity and selectivity for the quantification of analytes in complex matrices. The following protocol is a proposed method based on the known fragmentation patterns of nortrachelogenin.

Experimental Protocol
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column, such as an Agilent Poroshell C18 (2.1 mm × 50 mm, 1.9 µm), is recommended for fast analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %A (Water + 0.1% FA) %B (Acetonitrile + 0.1% FA)
    0.0 85 15
    2.0 50 50
    4.0 50 50
    4.1 85 15

    | 15.0 | 85 | 15 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions for this compound: The precursor ion for nortrachelogenin is [M-H]⁻ at m/z 373. Key fragment ions are observed at m/z 355 (loss of H₂O) and m/z 327 (loss of CO and H₂O).

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound (Quantifier) 373 327 100 Optimize for instrument

    | this compound (Qualifier) | 373 | 355 | 100 | Optimize for instrument |

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 ng/mL to 500 ng/mL by serial dilution with the initial mobile phase.

Data Presentation: Representative LC-MS/MS Method Validation Parameters for Lignans

The following table provides a summary of typical validation parameters for LC-MS/MS methods for lignan quantification.

ParameterRepresentative Values
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.04 - 0.9 µ g/100g
Limit of Quantification (LOQ) 0.1 - 1.9 µ g/100g
Intra-day Precision (RSD %) < 5%
Inter-day Precision (RSD %) < 10%
Recovery (%) 85% - 115%

IV. Visualized Workflows

G cluster_extraction Sample Preparation and Extraction plant_material Dried, Powdered Plant Material extraction_solvent 80% Methanol ultrasonication Ultrasonication (60 min, 40°C) extraction_solvent->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant re_extraction Re-extract Residue centrifugation->re_extraction Residue combine Combine Supernatants supernatant->combine re_extraction->combine evaporation Evaporation combine->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_vial Sample for Analysis filtration->hplc_vial

Caption: Workflow for the extraction of this compound.

G cluster_hplc HPLC-UV Analysis Workflow cluster_lcms HPLC-MS/MS Analysis Workflow sample_injection Inject Sample hplc_column C18 Column Separation sample_injection->hplc_column uv_detection UV Detection (230 nm) hplc_column->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration quantification Quantify this compound peak_integration->quantification calibration_curve Calibration Curve from Standards calibration_curve->quantification sample_injection_ms Inject Sample lc_separation_ms C18 Column Separation sample_injection_ms->lc_separation_ms esi_source Electrospray Ionization (ESI-) lc_separation_ms->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 373) esi_source->quadrupole1 quadrupole2 Q2: Collision-Induced Dissociation quadrupole1->quadrupole2 quadrupole3 Q3: Product Ion Selection (m/z 327, 355) quadrupole2->quadrupole3 detector Detector quadrupole3->detector data_processing Data Processing and Quantification detector->data_processing

Caption: Analytical workflows for HPLC-UV and HPLC-MS/MS.

References

High-Throughput Screening for (+)-Nortrachelogenin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin, a dibenzylbutyrolactone lignan found in various plant species, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, anticancer, and neuroprotective agent. These multifaceted bioactivities make this compound a compelling candidate for further investigation and drug development. High-throughput screening (HTS) methodologies are essential for efficiently exploring the full therapeutic potential of this natural compound and identifying novel molecular targets.

This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound's bioactivity. The focus is on its established anti-inflammatory and anticancer properties, providing researchers with the necessary tools to conduct robust and efficient screening campaigns.

Key Bioactivities of this compound

Current research indicates that this compound exhibits several key bioactivities:

  • Anti-inflammatory Effects: this compound has been shown to suppress the production of key inflammatory mediators. It effectively reduces nitric oxide (NO) and prostaglandin E2 (PGE2) and inhibits the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1). Furthermore, it downregulates the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1)[1].

  • Anticancer Activity: A significant aspect of this compound's anticancer potential lies in its ability to sensitize cancer cells to apoptosis. It has been demonstrated to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cell death in prostate cancer cells. This sensitization is achieved through the inhibition of the Akt signaling pathway, a critical survival pathway often dysregulated in cancer[2][3].

  • Neuroprotective Properties: While less explored, initial studies suggest that this compound may possess neuroprotective effects, including central nervous system depressant activity[4]. This area presents an emerging field for future HTS campaigns.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds. This information is crucial for designing dose-response experiments in HTS campaigns.

Table 1: Anti-inflammatory Activity of this compound

Bio-MarkerCell Line / ModelMeasurementResultReference
MCP-1 ProductionJ774 MacrophagesEC507 µM[5]
IL-6 ProductionJ774 MacrophagesEC5025 µM[5]
Paw EdemaCarrageenan-induced in ratsED508.41 mg/kg (for Ellagic Acid, a compound with similar anti-inflammatory mechanisms)[6]

Table 2: Anticancer Activity of Lignans in Prostate Cancer Cell Lines

CompoundCell LineMeasurementResultReference
Enterolactone (EL)LNCaPIC5057 µM[7]
Enterodiol (ED)LNCaPIC50100 µM[7]
Genistein (Positive Control)LNCaPIC5025 µM[7]

Note: Specific IC50 values for this compound in prostate cancer cell lines were not available in the reviewed literature. The data for enterolactone and enterodiol, which are also mammalian lignans, are provided for comparative purposes.

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for HTS assays to evaluate the anti-inflammatory and anticancer bioactivities of this compound. These protocols are designed for 96-well or 384-well plate formats, making them suitable for automated screening systems.

Anti-inflammatory Activity Screening

1.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in DMSO)

    • Cell culture medium (DMEM with 10% FBS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well clear flat-bottom plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing the test compound to the respective wells. Include vehicle control (DMSO) and positive control (e.g., L-NAME) wells.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production, except for the negative control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

1.2. Pro-inflammatory Cytokine (IL-6 and MCP-1) Quantification (ELISA)

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of specific cytokines in cell culture supernatants.

  • Principle: A capture antibody specific for the target cytokine is coated on the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable colorimetric signal.

  • Materials:

    • RAW 264.7 macrophage cells

    • LPS

    • This compound stock solution (in DMSO)

    • Cell culture medium

    • Commercial ELISA kits for mouse IL-6 and MCP-1 (follow manufacturer's instructions for reagent preparation)

    • 96-well ELISA plates

  • Protocol:

    • Follow steps 1-5 of the Griess Assay protocol to culture, treat, and stimulate the cells.

    • After the 24-hour incubation, centrifuge the 96-well plate at low speed to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Perform the ELISA for IL-6 and MCP-1 according to the manufacturer's protocol provided with the commercial kit.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curves and determine the percentage of inhibition.

Anticancer Activity Screening

2.1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP)

    • This compound stock solution (in DMSO)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well clear flat-bottom plates

  • Protocol:

    • Seed LNCaP cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium with 100 µL of fresh medium containing the test compound or vehicle control.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2.2. TRAIL Sensitization and Apoptosis Induction Assay (Caspase-8 Activity Assay)

This assay measures the activity of caspase-8, a key initiator caspase in the TRAIL-induced extrinsic apoptosis pathway.

  • Principle: The assay utilizes a specific caspase-8 substrate that is cleaved by active caspase-8, releasing a chromophore or fluorophore that can be quantified.

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP)

    • This compound stock solution (in DMSO)

    • Recombinant human TRAIL

    • Cell culture medium

    • Commercial Caspase-8 activity assay kit (colorimetric or fluorometric)

    • 96-well plates (clear for colorimetric, black for fluorometric)

  • Protocol:

    • Seed LNCaP cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Induce apoptosis by adding a sub-lethal concentration of TRAIL to the wells (the optimal concentration should be determined in preliminary experiments). Include controls with this compound alone and TRAIL alone.

    • Incubate for the time specified in the caspase-8 assay kit protocol (typically 4-6 hours).

    • Perform the caspase-8 activity assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the fold-increase in caspase-8 activity compared to the untreated or single-agent treated controls.

2.3. Akt Phosphorylation Assay (HTRF)

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of Akt at Ser473, a key indicator of its activation.

  • Principle: The assay uses two labeled antibodies: one that recognizes phosphorylated Akt (donor fluorophore) and another that recognizes total Akt (acceptor fluorophore). When both antibodies bind to phosphorylated Akt, a FRET signal is generated.

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP)

    • This compound stock solution (in DMSO)

    • Growth factor (e.g., IGF-1) to stimulate the Akt pathway

    • Commercial HTRF Phospho-Akt (Ser473) assay kit

    • 384-well low volume plates

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-treat cells with this compound for the desired time.

    • Stimulate the Akt pathway with a growth factor like IGF-1 for a short period (e.g., 10-15 minutes).

    • Lyse the cells according to the HTRF kit protocol.

    • Transfer the cell lysates to a 384-well plate.

    • Add the HTRF detection reagents (anti-phospho-Akt and anti-total Akt antibodies).

    • Incubate as recommended by the manufacturer.

    • Read the fluorescence on an HTRF-compatible plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals and determine the percentage of inhibition of Akt phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflows for its screening.

TRAIL_induced_Apoptosis_Pathway TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 DISC DISC Formation (FADD, Pro-caspase-8) DR4_DR5->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Bid Bid Caspase8->Bid cleavage Caspase3 Active Caspase-3 Caspase8->Caspase3 tBid tBid Mitochondria Mitochondria tBid->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Nortrachelogenin This compound (via Akt Inhibition) Nortrachelogenin->DISC sensitizes

Caption: TRAIL-Induced Apoptosis Pathway Sensitized by this compound.

Akt_Signaling_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Survival Cell Survival, Proliferation, Anti-apoptosis Downstream->Survival Nortrachelogenin This compound Nortrachelogenin->Akt inhibits activation

Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB iNOS_mPGES1 iNOS & mPGES-1 Gene Expression NFkB->iNOS_mPGES1 iNOS_mPGES1_protein iNOS & mPGES-1 Proteins iNOS_mPGES1->iNOS_mPGES1_protein NO_PGE2 Nitric Oxide (NO) & Prostaglandin E2 (PGE2) iNOS_mPGES1_protein->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Nortrachelogenin This compound Nortrachelogenin->iNOS_mPGES1_protein inhibits expression

Caption: Anti-inflammatory Action of this compound.

HTS_Workflow Library Compound Library (including this compound) Primary_Screen Primary HTS Assay (e.g., Cell Viability) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 Secondary_Assay Secondary/Mechanism-based Assays (e.g., Caspase, Akt) IC50_EC50->Secondary_Assay Lead_Compound Lead Compound Prioritization Secondary_Assay->Lead_Compound

Caption: General High-Throughput Screening (HTS) Workflow.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. The application of high-throughput screening is paramount to systematically evaluate its bioactivities, elucidate its mechanisms of action, and identify novel therapeutic applications. The protocols and data presented in this document provide a solid foundation for researchers to initiate and conduct comprehensive HTS campaigns for this compound, ultimately accelerating its journey from a natural compound to a potential clinical candidate. Further research, particularly in the areas of neuroprotection and in vivo efficacy, will be crucial in fully realizing the therapeutic promise of this versatile lignan.

References

Application Notes and Protocols for the Investigation of (+)-Nortrachelogenin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing challenge to global health. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Research into naturally occurring compounds with neuroprotective potential is a promising avenue for the development of novel therapeutics.

(+)-Nortrachelogenin is a lignan isolated from the plant Wikstroemia indica.[1] While direct studies on its efficacy in neurodegenerative disease models are currently limited, its known biological activities and the neuroprotective potential of the broader class of lignans suggest it is a compound of interest for further investigation.[2][3][4][5] This document provides a comprehensive overview of the current knowledge and a proposed framework for evaluating the therapeutic potential of this compound in preclinical neurodegenerative disease models.

Current State of Knowledge

This compound: A Lignan with CNS Activity

This compound is a dibenzylbutyrolactone lignan. Early pharmacological studies have shown that it exerts effects on the central nervous system (CNS), specifically causing a depressive effect in rabbits.[1][6] This confirmed CNS penetrance is a critical attribute for any potential neurotherapeutic agent.

Neuroprotective Potential of Lignans

Lignans as a chemical class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are highly relevant to the pathologies of neurodegenerative diseases.[3][4] Several lignans have been investigated in various in vitro and in vivo models of neurodegeneration and have shown promising results.[2][5][7] For example, studies have shown that certain lignans can mitigate neurotoxicity and improve motor performance in rodent models of Parkinson's disease.[7]

Known Signaling Pathway: Inhibition of the Akt Pathway

Research in oncology has revealed that nortrachelogenin can sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt signaling pathway and growth factor signaling. While this context is different, the PI3K/Akt pathway is a crucial regulator of cell survival and apoptosis in neurons as well.[8][9][10] Dysregulation of this pathway is implicated in the pathogenesis of Alzheimer's disease.[11][12] Therefore, the ability of this compound to modulate this pathway provides a strong rationale for its investigation in neurodegenerative models.

Proposed Research and Experimental Protocols

Given the absence of direct data, the following sections outline proposed experimental strategies to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect neuronal cells from various neurotoxic insults relevant to neurodegenerative diseases.

Cell Models:

  • SH-SY5Y cells: A human neuroblastoma cell line commonly used in neurotoxicity and neuroprotection studies.

  • Primary cortical neurons: Provide a more physiologically relevant model.

Experimental Protocol: Neuroprotection against Oxidative Stress

  • Cell Culture: Culture SH-SY5Y cells or primary cortical neurons in appropriate media and conditions.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Oxidative Stress: Introduce an oxidative stressor such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) oligomers for Alzheimer's disease models for a further 24 hours.

  • Cell Viability Assessment: Measure cell viability using an MTT or LDH assay.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like DCFDA.

  • Apoptosis Assay: Assess the extent of apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3 activity.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed SH-SY5Y or Primary Neurons B This compound Pre-treatment (Varying Concentrations) A->B C Induce Neurotoxicity (e.g., 6-OHDA or Aβ) B->C D Cell Viability Assay (MTT / LDH) C->D E ROS Measurement (DCFDA) C->E F Apoptosis Assay (Annexin V / Caspase-3) C->F G cluster_0 Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Outcome cluster_3 Intervention A Neurotoxic Insult (e.g., 6-OHDA, Aβ) B PI3K Activation A->B C Akt Phosphorylation B->C D Downstream Effectors (e.g., GSK-3β, mTOR) C->D E Neuronal Apoptosis D->E F This compound F->C Inhibition

References

Application Note: (+)-Nortrachelogenin in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Nortrachelogenin is a pharmacologically active lignan, a class of polyphenolic compounds found in various plants, including knot extracts of Pinus sylvestris (Scots pine).[1][2] Initially isolated from Wikstroemia indica[3][4], this compound has demonstrated significant anti-inflammatory properties, making it an interesting candidate for drug discovery.[1][2] Unlike many anti-inflammatory agents that act at the transcriptional level, this compound presents a unique mechanism by promoting the post-transcriptional degradation of key inflammatory enzymes. This note provides a summary of its application, key quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Inflammatory responses, often triggered by stimuli like lipopolysaccharide (LPS), lead to the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1). These enzymes produce inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1][2]

This compound exerts its anti-inflammatory effects through a multi-target mechanism:

  • iNOS Regulation: It significantly suppresses iNOS protein expression without altering its mRNA levels. This indicates a post-transcriptional mechanism of action. Studies have shown that the effect of this compound on iNOS is reversed by the proteasome inhibitor lactacystin, suggesting that it enhances the degradation of the iNOS protein via the proteasome pathway.[1][2][5]

  • PGE2 Synthesis Inhibition: The compound reduces the expression of mPGES-1, the terminal enzyme for PGE2 production, but does not affect the expression of cyclooxygenase-2 (COX-2).[1][2] This targeted action is advantageous as it may spare the physiological functions of COX-2.

  • Cytokine and Chemokine Reduction: It effectively decreases the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the monocyte chemoattractant protein-1 (MCP-1), a key chemokine for recruiting inflammatory cells.[1]

  • Modulation of Macrophage Activation: Beyond classical inflammation, this compound has been shown to suppress alternative (M2) macrophage activation induced by IL-4 and IL-13, indicating its potential in fibrosing conditions.[6]

cluster_0 Inflammatory Stimulus cluster_1 Macrophage cluster_2 Inflammatory Mediators cluster_3 Intervention LPS LPS iNOS_mRNA iNOS mRNA LPS->iNOS_mRNA Transcription mPGES1 mPGES-1 LPS->mPGES1 COX2 COX-2 LPS->COX2 Cytokines IL-6, MCP-1 LPS->Cytokines iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 COX2->PGE2 NTG This compound NTG->mPGES1 Inhibits NTG->Cytokines Inhibits Proteasome Proteasome Degradation NTG->Proteasome Enhances Proteasome->iNOS_Protein

Caption: Mechanism of this compound's anti-inflammatory action.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several key studies. The data below is summarized from experiments using murine J774 macrophages and in vivo models.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated J774 Macrophages

Parameter MeasuredEffectEC50 / InhibitionCitation
MCP-1 ProductionInhibition7 µM[1]
mPGES-1 ExpressionInhibition14 µM[1]
PGE2 ProductionInhibition17 µM[1]
IL-6 ProductionInhibition25 µM[1]
MCP-1 ProductionInhibition~60% at 30 µM[1]
IL-6 ProductionInhibition~55% at 30 µM[1]
Arginase 1 ExpressionInhibition94.9% at 10 µM[6]

Table 2: In Vivo Efficacy of this compound

ModelKey FindingCitation
Carrageenan-Induced Paw Edema (Mouse)Significantly reduced paw inflammation.[1][2]
Bleomycin-Induced Dermal Fibrosis (Mouse)Reduced skin thickness and collagen expression (>50%).[6]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophage Cell Line

This protocol details the methodology for assessing the anti-inflammatory effects of this compound on the production of inflammatory mediators in a macrophage cell line.

1. Materials and Reagents:

  • Cell Line: Murine J774 macrophages

  • Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Test Compound: this compound (purity > 95%).

  • Reagents for analysis: Griess reagent (for NO), ELISA kits (for PGE2, IL-6, MCP-1), antibodies for Western blot (iNOS, mPGES-1, COX-2, GAPDH).

2. Procedure:

  • Cell Culture: Culture J774 cells at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-30 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: Collect the culture supernatant for analysis of NO, PGE2, and cytokines. Lyse the remaining cells to extract proteins for Western blot analysis.

3. Endpoint Analysis:

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess assay.

  • Cytokine/PGE2 Measurement: Quantify the levels of IL-6, MCP-1, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Protein Expression Analysis: Separate extracted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, mPGES-1, and COX-2. Use an antibody against a housekeeping protein like GAPDH for loading control.

cluster_analysis Endpoint Analysis Start Start: Culture J774 Macrophages Plate Seed Cells in 24-well Plates (2x10^5 cells/well) Start->Plate Treat Pre-treat with this compound (1 hr) Plate->Treat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Treat->Stimulate Incubate Incubate for 24 hrs Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (PGE2, IL-6, MCP-1) Collect->ELISA WB Western Blot (iNOS, mPGES-1, COX-2) Collect->WB End End: Data Analysis Griess->End ELISA->End WB->End

Caption: Experimental workflow for in vitro anti-inflammatory testing.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents in vivo.[7][8][9]

1. Animals and Materials:

  • Animals: Male mice (e.g., BALB/c, 6-8 weeks old).

  • Inducing Agent: 1% Carrageenan solution in sterile saline.

  • Test Compound: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: A standard NSAID like Dexamethasone.

  • Measurement Tool: Plethysmometer or digital calipers.

2. Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only).

    • Group 2: Carrageenan Control (receives vehicle + carrageenan).

    • Group 3: Positive Control (receives Dexamethasone + carrageenan).

    • Group 4-X: Test Groups (receive different doses of this compound + carrageenan).

  • Compound Administration: Administer the vehicle, Dexamethasone, or this compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

3. Data Analysis:

  • Calculate the percentage increase in paw volume for each animal compared to its baseline measurement.

  • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:

    • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] * 100

  • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Start Start: Acclimatize Mice Group Randomize into Control & Treatment Groups Start->Group Administer Administer Compound / Vehicle (p.o. or i.p.) Group->Administer Baseline Measure Baseline Paw Volume (t= -1 hr) Administer->Baseline Induce Inject Carrageenan into Paw (t=0) Baseline->Induce Measure Measure Paw Volume at 1, 2, 3, 4, 5 hrs Induce->Measure Analyze Calculate % Inhibition & Statistical Analysis Measure->Analyze End End: Evaluate Efficacy Analyze->End

Caption: Experimental workflow for in vivo paw edema assay.

Conclusion and Future Directions

This compound is a promising anti-inflammatory lead compound.[1] Its unique post-transcriptional mechanism of action, specifically targeting iNOS protein degradation and mPGES-1 expression, distinguishes it from many existing NSAIDs and offers a potential for a better safety profile.[1][2][5] The in vitro and in vivo data strongly support its efficacy in models of acute inflammation and fibrosis.[2][6]

Future research should focus on:

  • Elucidating the precise components of the proteasome pathway targeted by this compound.

  • Investigating its effects on other key inflammatory signaling pathways, such as NF-κB and MAPK, to fully map its mechanism.

  • Conducting pharmacokinetic and toxicological studies to assess its drug-like properties.

  • Synthesizing and evaluating derivatives to optimize potency and selectivity.

These efforts could pave the way for the development of a new class of anti-inflammatory drugs based on the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (+)-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the total synthesis of (+)-Nortrachelogenin, a pharmacologically active lignan.[1][2] The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Low Yield in the Key Oxidative Coupling Step

The central challenge in the synthesis of this compound and related lignans often lies in the oxidative coupling of phenolic precursors.[3][4] This step is crucial for forming the core biaxyl structure but is frequently plagued by low yields due to side reactions, poor selectivity, and product degradation.

Question: My oxidative coupling reaction to form the lignan scaffold is resulting in a complex mixture and a very low yield of the desired this compound precursor. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this critical step can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst and Oxidant System: The choice of catalyst and oxidant is paramount for achieving high selectivity and yield.[5][6]

  • Problem: Inefficient catalyst turnover, lack of stereocontrol, or over-oxidation of the product.

  • Troubleshooting Steps:

    • Evaluate Different Catalysts: If using a metal-based catalyst (e.g., Copper or Iron salts), consider screening other metals known to catalyze oxidative couplings, such as Rhodium or Palladium complexes.[6]

    • Consider Enzymatic Catalysis: Laccase and other peroxidase enzymes can offer high stereoselectivity under mild conditions, potentially improving the yield of the desired enantiomer.

    • Optimize the Oxidant: The nature of the external oxidant is a critical factor.[6] If using molecular oxygen, ensure efficient aeration.[5] For metal-based oxidants, their choice can significantly influence the reaction mechanism and selectivity.[5][6] Consider stoichiometric oxidants like hypervalent iodine reagents (e.g., PIDA, PIFA) which can provide cleaner reactions in some cases.[4]

2. Reaction Conditions: Subtle changes in reaction conditions can have a profound impact on the outcome of the oxidative coupling.

  • Problem: Formation of undesired regioisomers or diastereomers, or decomposition of starting material/product.

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at a lower temperature to improve selectivity and reduce the rate of side reactions.

    • Solvent Screening: The solvent can influence the solubility of reagents and intermediates, as well as the reaction pathway. Screen a range of solvents with varying polarities.

    • pH Adjustment: For enzymatic reactions, operating at the optimal pH for the enzyme is critical. For chemical methods, the pH can influence the oxidation potential of the phenolic starting materials.

    • Controlled Addition of Reagents: Slow, controlled addition of the oxidant or one of the coupling partners can help to maintain low concentrations of reactive intermediates, minimizing side reactions.

3. Substrate Protection: The presence of multiple reactive functional groups can lead to a variety of unwanted side products.

  • Problem: Polymerization, over-oxidation, or reaction at undesired positions on the aromatic rings.

  • Troubleshooting Steps:

    • Protecting Groups: Consider protecting the phenolic hydroxyl groups that are not intended to participate in the coupling reaction. This can significantly improve the chemoselectivity of the reaction. The choice of protecting group is critical to ensure it is stable to the reaction conditions and can be removed without affecting the desired product.

4. Purification Challenges: The crude reaction mixture may contain multiple isomers and byproducts that are difficult to separate from the desired product.

  • Problem: Co-elution of isomers during chromatography, leading to impure product and an artificially low isolated yield.

  • Troubleshooting Steps:

    • Advanced Chromatographic Techniques: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations.

    • Chiral Chromatography: If a racemic or diastereomeric mixture is formed, chiral chromatography will be necessary to isolate the desired (+)-enantiomer.

    • Crystallization: Attempt to crystallize the desired product from the crude mixture or after partial purification.

Workflow for Troubleshooting Low Yield in Oxidative Coupling:

G start Low Yield in Oxidative Coupling catalyst Optimize Catalyst & Oxidant start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Substrate Modification start->substrate purification Improve Purification start->purification end Improved Yield of This compound Precursor catalyst->end sub_catalyst Screen Metal Catalysts Consider Enzymatic Options Test Different Oxidants catalyst->sub_catalyst conditions->end sub_conditions Vary Temperature & Solvent Adjust pH Control Reagent Addition Rate conditions->sub_conditions substrate->end sub_substrate Introduce Protecting Groups substrate->sub_substrate purification->end sub_purification Utilize HPLC/SFC Employ Chiral Chromatography Attempt Crystallization purification->sub_purification

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are typical reported yields for the total synthesis of this compound and related lignans?

A1: The overall yields for the total synthesis of complex natural products like this compound can vary significantly depending on the synthetic strategy. Some syntheses may have overall yields in the low single digits, while more optimized routes can achieve higher yields.[7] For instance, some multi-step syntheses of lignans report overall yields ranging from 6% to 35%.[4][7] It is important to focus on optimizing the yield of each individual step, particularly the key bond-forming reactions.

Q2: Are there alternative synthetic strategies to the oxidative coupling approach that might offer higher yields?

A2: Yes, several alternative strategies have been developed for the synthesis of lignans that can circumvent the challenges of oxidative coupling.[8] These include:

  • Tandem Conjugate Addition Reactions: This approach can be used to construct the core lignan skeleton with good stereocontrol.[4]

  • Diels-Alder Reactions: Cycloaddition strategies can be a powerful tool for forming the central ring system.[4]

  • Donor-Acceptor Cyclopropane Chemistry: This method has been used for the asymmetric total synthesis of several bioactive lignans.[9]

Q3: How critical is the stereochemistry of the starting materials?

A3: The stereochemistry of the starting materials is crucial if you are pursuing an asymmetric synthesis to obtain the desired enantiomer directly. Using chiral precursors or chiral catalysts is essential for controlling the stereochemical outcome of the key reactions.[9]

Q4: Can flow chemistry be applied to improve the yield and safety of the synthesis?

A4: Flow chemistry can be an excellent approach to improve the yield and safety of reactions that are sensitive or require precise control over reaction parameters.[10] For oxidative coupling, a flow reactor can allow for better control of temperature, mixing, and reaction time, which can minimize the formation of byproducts and improve the overall yield.[10]

Data Presentation

Table 1: Comparison of Yields for Key Steps in Lignan Synthesis (Illustrative)

Synthetic StrategyKey ReactionPrecursorConditionsYield (%)Reference
BiomimeticOxidative CouplingConiferyl AlcoholLaccase, O2, pH 525-40Fictional Example
Tandem Conjugate AdditionMichael AdditionCinnamate DerivativeLewis Acid Catalyst60-75Fictional Example
Asymmetric SynthesisEnantioselective CyclopropanationEnal, BromomalonateChiral Catalyst85-95 (ee >95%)[9]
Flow ChemistryOxidative CouplingDihydroxyphenyl DerivativePhotoreactor, -20°C48 (isolated)[10]

Note: This table is for illustrative purposes and combines data from different lignan syntheses to showcase a range of possibilities. Yields are highly substrate and condition dependent.

Experimental Protocols

Illustrative Protocol for an Enzymatic Oxidative Coupling

This protocol is a generalized example of an enzymatic oxidative coupling for the synthesis of a lignan precursor.

Objective: To dimerize a phenolic precursor (e.g., a derivative of coniferyl alcohol) using a laccase enzyme to form the dibenzylbutane lignan scaffold.

Materials:

  • Phenolic Precursor (e.g., 4-(3-hydroxy-1-propenyl)-2-methoxyphenol)

  • Laccase from Trametes versicolor

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Oxygen (balloon or gentle bubbling)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic precursor (1.0 eq) in sodium acetate buffer to a concentration of approximately 1 mg/mL.

  • Enzyme Addition: Add laccase (typically 10-50 units per mg of substrate) to the solution.

  • Oxygenation: Place the flask under an atmosphere of oxygen (e.g., using an oxygen-filled balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired lignan precursor.

Simplified Reaction Pathway:

G start Phenolic Precursor (e.g., Coniferyl Alcohol Derivative) reaction Oxidative Coupling start->reaction product Lignan Precursor (Dibenzylbutane Scaffold) reaction->product Desired Pathway side_products Side Products (Oligomers, Over-oxidized species) reaction->side_products Undesired Pathway reagents Laccase Enzyme Oxygen (O2) pH 5 Buffer reagents->reaction

Caption: Key oxidative coupling step in lignan synthesis.

References

Technical Support Center: Managing (+)-Nortrachelogenin in DMSO Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of (+)-Nortrachelogenin in DMSO solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in DMSO at room temperature?

A1: While specific public data on the stability of this compound in DMSO at room temperature is limited, studies on other compounds in DMSO indicate that stability can be a concern. For instance, one study monitoring approximately 7,200 compounds in 20-mM DMSO solutions at room temperature found that the probability of observing the compound was 92% after 3 months, which decreased to 83% after 6 months and 52% after 1 year[1]. Therefore, for long-term storage, room temperature is not recommended. For daily experimental use, it is advisable to minimize the time stock solutions are kept at room temperature.

Q2: What are the optimal storage conditions for this compound in DMSO?

A2: For long-term storage of this compound in DMSO, freezing is recommended. Studies have shown that many compounds dissolved in DMSO are stable when stored at -20°C or -80°C for extended periods, with no significant loss observed even after 18 months for some compounds[2]. To minimize degradation from freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q3: Does the presence of water in DMSO affect the stability of this compound?

A3: Yes, the presence of water in DMSO can significantly impact compound stability. Water is often a more critical factor in compound degradation than oxygen[3][4][5]. While some studies have shown that a high percentage of compounds can remain stable in DMSO/water mixtures (e.g., 90/10) at 4°C for up to two years, this is not universal[6]. For water-sensitive compounds, it is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture. Given the lactone and hydroxyl groups in this compound, it is susceptible to hydrolysis, making the use of dry DMSO important.

Q4: Can repeated freeze-thaw cycles degrade my this compound stock solution?

A4: While repeated freeze-thaw cycles can be detrimental to some compounds, several studies have shown minimal impact on a wide range of molecules in DMSO. One study reported no significant compound loss after 11 freeze-thaw cycles when thawing was performed under a nitrogen atmosphere[3][4][5]. However, as a general precaution, it is always recommended to aliquot stock solutions to avoid repeated cycling.

Q5: What are the potential degradation pathways for this compound in DMSO?

A5: Based on the chemical structure of this compound, a dibenzylbutyrolactone lignan, potential degradation pathways in DMSO, especially under stress conditions (e.g., presence of acid, base, or water), could include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, which would open the ring to form a hydroxy-carboxylic acid derivative.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-like structures.

  • Epimerization: The stereocenters in the molecule could potentially undergo epimerization under certain pH and temperature conditions.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity or concentration in experiments.

Possible Cause Troubleshooting Step
Degradation in DMSO stock solution 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the new stock into single-use vials and store at -80°C. 3. Perform a quality control check on the new stock using an appropriate analytical method (e.g., HPLC-UV) to confirm concentration and purity.
Presence of water in DMSO 1. Purchase high-purity, anhydrous DMSO. 2. Store DMSO under an inert atmosphere (e.g., argon or nitrogen) and use a syringe with a needle to withdraw the solvent, minimizing exposure to air.
Room temperature instability 1. Minimize the time the this compound solution is kept at room temperature. 2. Prepare working solutions immediately before use from a frozen stock.

Issue 2: Inconsistent or non-reproducible experimental results.

Possible Cause Troubleshooting Step
Inconsistent concentration of stock solution due to degradation 1. Implement a routine quality control schedule for your stock solutions using a validated analytical method to monitor the concentration and purity over time.
Precipitation of the compound upon thawing 1. After thawing, ensure the solution is completely homogenous by vortexing or brief sonication before use. 2. Visually inspect the solution for any precipitates.
Variability in freeze-thaw cycles between experiments 1. Standardize the thawing procedure (e.g., thaw at room temperature for a specific duration). 2. Use aliquots to ensure each experiment starts with a solution that has undergone the same number of freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize general findings on compound stability in DMSO from the literature, as specific quantitative data for this compound was not found.

Table 1: General Compound Stability in DMSO at Room Temperature

Storage Duration Probability of Observing Compound Reference
3 Months92%[1]
6 Months83%[1]
1 Year52%[1]

Table 2: Effect of Storage Conditions on Compound Stability in DMSO

Condition Observation Reference
Water Content Water is a more significant factor in compound loss than oxygen.[3][4][5]
Freeze-Thaw Cycles No significant compound loss after 11 cycles (frozen at -15°C, thawed at 25°C under nitrogen).[3][4][5]
Storage Temperature Most compounds are stable for 15 weeks at 40°C in an accelerated study.[3][5]
Storage at -20°C and -80°C No significant degradation for several compounds over 18 months.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][7][8][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a suitable stability-indicating method, such as HPLC-UV.

Protocol 2: HPLC-UV Method for Stability Assessment of this compound

This is a general HPLC-UV method that can be optimized for the quantification of this compound and its degradation products.[10][11][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 280 nm (lignans typically have absorbance maxima in these regions).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: Use a calibration curve generated from a series of known concentrations of a this compound reference standard.

Visualizations

cluster_degradation Hypothetical Degradation of this compound Nortrachelogenin This compound (Lactone) Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Nortrachelogenin->Hydrolysis Oxidation Oxidation (e.g., O₂, H₂O₂) Nortrachelogenin->Oxidation Epimerization Epimerization (Heat, pH) Nortrachelogenin->Epimerization HydroxyAcid Hydroxy-Carboxylic Acid (Ring-opened) Hydrolysis->HydroxyAcid Quinone Quinone-like Product Oxidation->Quinone Epimer Epimer Epimerization->Epimer

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment PrepStock Prepare Stock Solution in Anhydrous DMSO Stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) PrepStock->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC Analyze by HPLC-UV Neutralize->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Workflow for assessing this compound stability.

cluster_nfkb Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK p_IkB P-IκBα IKK->p_IkB Phosphorylation IkB_NFkB IκBα-p65/p50 (Inactive Complex) IkB_NFkB->p_IkB NFkB p65/p50 (Active NF-κB) p_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammatory Genes) Nortrachelogenin This compound (Potential Inhibitor) Nortrachelogenin->IKK Inhibition?

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

improving poor water solubility of (+)-Nortrachelogenin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Nortrachelogenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a focus on overcoming its poor water solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1] It has been identified as a pharmacologically active compound with several reported biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties.[2][3][4] It has also been shown to have effects on the central nervous system.[1]

Q2: What is the water solubility of this compound?

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro assays. Other reported solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[5]

Q4: What is the recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, though some sensitive or primary cells may require even lower concentrations.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: I'm observing precipitation when I dilute my DMSO stock of this compound in the cell culture medium. What should I do?

A5: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution in cell culture medium. 1. The concentration of the compound in the final medium exceeds its aqueous solubility. 2. The dilution from the DMSO stock was too rapid, causing the compound to crash out of solution. 3. The stock solution concentration is too low, requiring a larger volume of DMSO to be added to the medium.1. Optimize Working Concentration: If possible, lower the final working concentration of this compound in your assay. 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of medium, mix well, and then add this intermediate dilution to the final volume of medium.[7] 3. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This will allow you to add a smaller volume of the stock to your culture medium to achieve the desired final concentration, thereby keeping the final DMSO concentration low and reducing the risk of precipitation.[8] 4. Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound stock solution. Adding a cold stock to warm medium can sometimes induce precipitation. 5. Gentle Mixing: When adding the stock solution to the medium, mix gently by swirling or inverting the tube rather than vigorous vortexing, which can sometimes promote aggregation.
Inconsistent experimental results. 1. Incomplete dissolution of the compound in the stock solution. 2. Precipitation of the compound in the assay plate over time. 3. Degradation of the compound in the stock solution.1. Ensure Complete Dissolution: After adding DMSO to the powdered compound, ensure it is fully dissolved. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. Visually inspect the solution for any particulate matter. 2. Check for Precipitation in Wells: Before and after your incubation period, inspect the wells of your culture plate under a microscope for any signs of compound precipitation. 3. Proper Stock Solution Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
Observed cytotoxicity in the vehicle control group. The final DMSO concentration is too high for the cell line being used.Determine DMSO Tolerance: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum concentration your specific cell line can tolerate without significant effects on viability or the experimental endpoint.

Data Presentation

Solvents for this compound
SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[5]
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
AcetoneSoluble[5]
WaterPoorly SolubleImplied by use of organic solvents in literature
Reported In Vitro Concentrations of this compound
Cell LineAssayConcentrationReference
J774 murine macrophagesAnti-inflammatoryUp to 10 µM[2]
THP-1 human macrophagesAnti-fibroticNot specified, but used[3]
Prostate cancer cellsAnti-cancer / TRAIL sensitizationNot specified, but used[4]
J774 murine macrophagesInhibition of arginase 110 µM[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 374.4 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 374.4 g/mol = 3.744 mg

  • Weighing the compound:

    • Carefully weigh out 3.744 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.

    • Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming to room temperature may be necessary if the DMSO was stored cold.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Diluting the this compound Stock Solution for Cell-Based Assays

Objective: To prepare a working solution of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the dilution factor:

    • The stock solution (10 mM) is 1000 times more concentrated than the desired final concentration (10 µM).

  • Prepare the working solution:

    • To prepare 1 mL of the 10 µM working solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • This results in a 1:1000 dilution, yielding a final concentration of 10 µM this compound and 0.1% DMSO.

  • Mixing:

    • Mix the solution gently by inverting the tube or by pipetting up and down slowly. Avoid vigorous vortexing.

  • Application to cells:

    • Use the freshly prepared working solution to treat your cells immediately.

  • Vehicle Control:

    • Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of pre-warmed cell culture medium (final DMSO concentration of 0.1%).

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot stock Retrieve Stock Solution Aliquot dilute Dilute Stock in Medium stock->dilute medium Pre-warm Cell Culture Medium medium->dilute mix Mix Gently dilute->mix treat_cells Treat Cells mix->treat_cells incubate Incubate treat_cells->incubate vehicle_control Add Vehicle Control vehicle_control->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in in vitro assays.

Signaling Pathways Affected by this compound

NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects, which are often mediated through the NF-κB signaling pathway. It can inhibit the production of inflammatory mediators like nitric oxide and certain cytokines.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB degrades NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus NFkB_IkB->NFkB releases NFkB_n NF-κB (Active) genes Inflammatory Gene Transcription (iNOS, IL-6, etc.) NFkB_n->genes activates NTG This compound NTG->genes Inhibits Production

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Akt Signaling Pathway

In the context of cancer, this compound has been found to sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt survival signaling pathway.[4]

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt (Inactive) PIP3->Akt recruits & activates Akt_active Akt (Active) Akt->Akt_active downstream Downstream Survival Signals (e.g., anti-apoptosis, proliferation) Akt_active->downstream NTG This compound NTG->RTK Inhibits Activation NTG->Akt Inhibits Activation

References

Technical Support Center: HPLC Analysis of (+)-Nortrachelogenin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of (+)-Nortrachelogenin and its metabolites. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and other lignans from complex matrices such as plant extracts.

1. Peak Shape and Resolution Issues

  • Question: My peaks for this compound are tailing or showing fronting. What are the likely causes and solutions?

    • Answer: Peak tailing or fronting can be caused by several factors. A common issue when analyzing lignans is the interaction of hydroxyl groups with the stationary phase. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by ensuring consistent ionization of the analytes.[1] Other potential causes include column degradation, sample solvent incompatibility, or a partially plugged column inlet frit.[2]

      • Troubleshooting Steps:

        • Modify Mobile Phase: Introduce 0.1% formic acid into both your aqueous and organic mobile phase components.

        • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase conditions.[3] Injecting a sample in a much stronger solvent can lead to peak distortion.

        • Column Health: If the problem persists, consider flushing the column with a strong solvent or replacing the column if it has degraded.[2] A partially blocked frit can also cause peak fronting and may need to be replaced.[2]

  • Question: I am having difficulty separating this compound from its metabolites or other lignans in my plant extract. How can I improve resolution?

    • Answer: Co-elution is a common challenge when analyzing complex plant extracts containing structurally similar compounds.[1] To improve resolution between this compound and its metabolites:

      • Troubleshooting Steps:

        • Optimize Gradient: Adjust the gradient slope. A shallower gradient provides more time for compounds to separate on the column.

        • Mobile Phase Composition: Experiment with different organic modifiers. While acetonitrile is common, methanol may offer different selectivity for lignans.[4]

        • Column Chemistry: Most analyses of lignans utilize a C18 stationary phase.[1][5][6] However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column for more hydrophilic compounds.[1]

        • Temperature Control: Increasing the column temperature can decrease mobile phase viscosity and improve separation efficiency. However, be mindful of the thermal stability of your analytes.[1]

2. Retention Time and Sensitivity Problems

  • Question: The retention time for my this compound standard is shifting between injections. What could be the cause?

    • Answer: Retention time shifts can indicate issues with the HPLC system or the mobile phase.[4]

      • Troubleshooting Steps:

        • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation in the pump.[7] Inconsistent mobile phase composition is a primary cause of retention time variability.

        • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

        • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can also lead to retention time shifts.[4]

        • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

  • Question: I am observing a low signal or no peak for this compound. How can I increase sensitivity?

    • Answer: Low signal intensity can be due to a variety of factors, from sample preparation to detector settings.[6]

      • Troubleshooting Steps:

        • Sample Preparation: Lignans are often present at low concentrations in plant materials.[1] Review your extraction protocol to ensure it is optimized for lignan recovery. Techniques like solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.

        • Detector Wavelength: For UV detection of lignans, a common wavelength is around 280 nm.[6] However, running a UV scan of your standard will help you determine the optimal wavelength for maximum absorbance. Some lignans also absorb well around 230 nm.

        • Alternative Detection: If sensitivity is still an issue with UV detection, consider using a fluorescence detector or mass spectrometer (MS), which offer higher sensitivity and selectivity for lignan analysis.[5][8]

3. System and Baseline Issues

  • Question: My HPLC system pressure is fluctuating or is consistently too high. What should I check?

    • Answer: Pressure fluctuations can be caused by air bubbles in the system or faulty pump check valves.[4] High backpressure often points to a blockage.

      • Troubleshooting Steps:

        • Degas Mobile Phase: Thoroughly degas your mobile phase to remove dissolved gases.

        • Purge the Pump: Purge the pump to remove any air bubbles from the lines.

        • Check for Blockages: If the pressure is consistently high, there may be a blockage in the system. Systematically check for blockages starting from the detector and moving backward to the injector and column. A clogged in-line filter or guard column is a common culprit.[8]

  • Question: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

    • Answer: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are often due to contamination in the mobile phase, injection system, or carryover from a previous injection.

      • Troubleshooting Steps:

        • Blank Injection: Run a blank injection (injecting only the mobile phase) to confirm the presence of ghost peaks.

        • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water.

        • Clean the Injector: Flush the injector and sample loop with a strong solvent to remove any adsorbed compounds from previous injections.

        • Carryover: If analyzing samples with high concentrations of lignans, you may need to include a wash step with a strong solvent in your injection sequence to prevent carryover.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of this compound from a plant extract. This should be used as a starting point and may require optimization for your specific application.

Sample Preparation: Extraction of Lignans from Plant Material

  • Drying and Grinding: Dry the plant material (e.g., stems, leaves) at a controlled temperature (around 60°C) to a constant weight.[1] Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1g of the powdered plant material.

    • Perform an extraction with an appropriate solvent. A mixture of methanol and water (e.g., 80% methanol) is commonly used for extracting lignans and their glycosides.[1]

    • Use a technique such as sonication or maceration for a defined period (e.g., 30-60 minutes).

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant material residue to ensure complete extraction.

    • Pool the supernatants.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[5]
Mobile Phase A Water with 0.1% Formic Acid[1][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1][5]
Gradient 10-50% B over 20 minutes, then a wash step at 95% B, followed by re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 230 nm and 280 nm[6]

Visualizations

Troubleshooting Workflow for HPLC Peak Shape Issues

G start Poor Peak Shape (Tailing/Fronting) check_solvent Is Sample Solvent Weaker Than Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent No check_acid Is Acid Modifier Present in Mobile Phase? check_solvent->check_acid Yes change_solvent->check_acid good_peak Good Peak Shape change_solvent->good_peak Issue Resolved add_acid Add 0.1% Formic Acid to Mobile Phase check_acid->add_acid No check_column Inspect Column and Frits check_acid->check_column Yes add_acid->check_column add_acid->good_peak Issue Resolved flush_column Flush Column with Strong Solvent check_column->flush_column check_column->good_peak Issue Resolved replace_column Replace Column or Frit flush_column->replace_column replace_column->good_peak

Caption: A flowchart for troubleshooting common HPLC peak shape problems.

Metabolic Pathway of this compound (Simplified)

G nortrachelogenin This compound glucosidation Glucosidation (e.g., by UDP-glucuronosyltransferases) nortrachelogenin->glucosidation other_metabolites Other Metabolites (e.g., demethylation, hydroxylation products) nortrachelogenin->other_metabolites nortracheloside Nortracheloside (Nortrachelogenin Glucoside) glucosidation->nortracheloside excretion Excretion nortracheloside->excretion other_metabolites->excretion

Caption: Simplified metabolic pathway of this compound.

References

optimizing (+)-Nortrachelogenin concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Nortrachelogenin

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound (NTLG) in cell culture experiments. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NTLG)?

A1: this compound (NTLG) is a type of lignan, a class of polyphenols, isolated from plants such as Wikstroemia indica.[1][2] It is recognized for its potential therapeutic properties, including antileukemic, antitumor, and anti-HIV activities.[1][3] NTLG is a subject of research for its ability to induce apoptosis (programmed cell death) in cancer cells.

Q2: What is the primary mechanism of action of NTLG in cancer cells?

A2: NTLG's primary mechanism involves the inhibition of key cell survival pathways. It has been shown to be an effective inhibitor of the Akt signaling pathway.[3][4] Furthermore, NTLG can inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and insulin-like growth factor I (IGF-I).[4] This dual inhibition sensitizes cancer cells to apoptosis-inducing agents such as TRAIL (tumor necrosis factor-related apoptosis-inducing ligand).[3][4] Importantly, studies have shown that NTLG does not sensitize non-malignant cells to TRAIL-induced cell death, suggesting a degree of cancer cell selectivity.[4][5]

Q3: How should I prepare a stock solution of NTLG?

A3: NTLG is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][6] This stock is then diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For a detailed step-by-step guide, please refer to the "Experimental Protocols" section.

Q4: What is a typical working concentration for NTLG in cell culture experiments?

A4: The optimal working concentration of NTLG is highly dependent on the cell line and the specific experimental endpoint. Published studies have reported IC50 values (the concentration that inhibits 50% of cell growth or viability) for some cancer cell lines to be between 10 and 50 µM.[7] However, concentrations for other effects, like anti-HIV activity or inhibition of microtubule polymerization, may differ.[5] It is always recommended to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.

Q5: How stable is NTLG in cell culture medium?

A5: As a polyphenol, NTLG may have limited stability in cell culture media at 37°C.[8] The stability of polyphenols can be affected by the composition of the medium, pH, and exposure to light.[8][9] It is advisable to prepare fresh dilutions of NTLG in media for each experiment from a frozen DMSO stock. If an experiment runs for an extended period (e.g., over 24-48 hours), consider replacing the medium with freshly prepared NTLG-containing medium to maintain a consistent concentration.

Troubleshooting Guide

Problem: I'm seeing precipitation in my culture medium after adding the NTLG stock solution.

  • Possible Cause 1: Poor Solubility. NTLG has limited solubility in aqueous solutions like cell culture media. The concentration may be too high, causing it to precipitate out.

    • Solution: Ensure your final working concentration is within a reasonable range. When diluting the DMSO stock, add it to the medium dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Possible Cause 2: High Final DMSO Concentration. While DMSO aids initial solubility, a high final concentration can alter medium properties and cause precipitation of either the compound or media components.

    • Solution: Always calculate your dilutions to ensure the final DMSO concentration in the well is non-toxic and does not exceed 0.1-0.5%. If higher NTLG concentrations are needed, investigate alternative solubilizing agents or formulation strategies.

  • Possible Cause 3: Interaction with Media Components. Some components in serum or the basal medium may interact with NTLG, reducing its solubility.

    • Solution: Test the solubility of NTLG in your specific basal medium (with and without serum) before beginning a large experiment. Observe the solution for any cloudiness or precipitate after incubation at 37°C.

Problem: I am not observing the expected cytotoxic effect at published concentrations.

  • Possible Cause 1: Cell Line Variability. Different cancer cell lines exhibit varied sensitivity to anticancer agents.[10] The cell line you are using may be less sensitive than those reported in the literature.

    • Solution: Perform a dose-response curve with a wider range of concentrations to determine the IC50 value for your specific cell line. Also, confirm the identity and characteristics of your cell line.

  • Possible Cause 2: Compound Degradation. NTLG may have degraded due to improper storage or instability in the culture medium over the course of the experiment.

    • Solution: Ensure stock solutions are stored properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. For long-term assays, consider replenishing the media with fresh compound at intermediate time points.

  • Possible Cause 3: High Cell Seeding Density. A high number of cells may require a higher concentration of the compound to elicit a response.

    • Solution: Optimize your cell seeding density. Ensure cells are in the exponential growth phase when the compound is added. Standardize the seeding density across all experiments for consistency.

Problem: My results are inconsistent between experiments.

  • Possible Cause 1: Inconsistent Stock Solution. Errors in weighing, dissolving, or diluting the compound can lead to variability.

    • Solution: Prepare a large, single batch of high-concentration stock solution, divide it into single-use aliquots, and store it at -80°C. This ensures the same stock is used for a series of experiments.

  • Possible Cause 2: Variability in Cell Culture Conditions. Factors like cell passage number, confluency, media batch, and serum lot can all contribute to inconsistent results.[11]

    • Solution: Maintain a strict cell culture protocol. Use cells within a defined low passage number range, seed cells at a consistent density, and test new lots of media or serum before use in critical experiments.

  • Possible Cause 3: Assay Performance. The cytotoxicity assay itself may have variability.

    • Solution: Include appropriate positive and negative controls in every assay plate. A positive control could be a known cytotoxic agent like cisplatin, while the negative control should be a vehicle (DMSO) control at the same final concentration used for NTLG.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValue / DescriptionReference(s)
Molecular Formula C₂₀H₂₂O₇[12]
Molecular Weight 374.4 g/mol [12]
Class Lignan Polyphenol[1][12]
Biological Activity Antitumor, Antileukemic, Anti-HIV, Apoptosis Induction[1][3][4]
Primary Target Akt Signaling Pathway, Receptor Tyrosine Kinases (RTKs)[3][4]
Common Solvent Dimethyl Sulfoxide (DMSO)[1][6]

Table 2: Reported In Vitro Activity of this compound

Cell Line / TargetAssay TypeReported Effective Concentration / IC50Reference(s)
Various Cancer Cell LinesCytotoxicityIC50 values between 10 µM and 50 µM[7]
Prostate Cancer CellsTRAIL SensitizationPretreatment enhances TRAIL-induced apoptosis[4]
Pyricularia oryzae myceliaMorphological DeformationMMDC value of 31.3 µM[1]
HIV-1Antiviral AssayModerately active[1]

Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions. The values above should be used as a guideline for designing initial dose-response experiments.[10][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Calculation: Determine the mass of NTLG needed. For a 10 mM stock solution in 1 mL of DMSO:

    • Molecular Weight (MW) of NTLG = 374.4 g/mol .

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 374.4 g/mol = 3.744 mg.

  • Weighing: Accurately weigh out approximately 3.75 mg of NTLG powder using a calibrated analytical balance.

  • Dissolving: Add the weighed NTLG to a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the NTLG is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into small, single-use, sterile aliquots (e.g., 10-20 µL). Store these aliquots in a light-protected container at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Cell Viability Assay (e.g., Resazurin-based)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume exponential growth for 18-24 hours.

  • Compound Preparation: On the day of treatment, thaw an aliquot of the 10 mM NTLG stock solution. Perform serial dilutions in sterile cell culture medium to prepare working concentrations (e.g., 2X the final desired concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of NTLG (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Assessment:

    • Add 10 µL of the Resazurin reagent to each well.

    • Incubate for 1-4 hours, or until a color change is observed.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically ~560 nm excitation / ~590 nm emission for fluorescence).

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells (set to 100% viability).

    • Plot the cell viability (%) against the log of the NTLG concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

G cluster_prep NTLG Stock Solution Workflow weigh 1. Weigh NTLG Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Ensure Complete Solubilization dissolve->vortex aliquot 4. Create Single-Use Aliquots vortex->aliquot store 5. Store at -20°C or -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway NTLG Mechanism of Action in Cancer Cells GF Growth Factors (e.g., IGF-1) GFR Growth Factor Receptor (RTK) GF->GFR Activates PI3K PI3K GFR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits NTLG This compound NTLG->GFR Inhibits NTLG->Akt Inhibits

Caption: NTLG inhibits the PI3K/Akt survival pathway in cancer cells.

G cluster_troubleshoot Troubleshooting Inconsistent Results start Inconsistent Results Observed q1 Was a single stock aliquot series used? start->q1 sol1 Action: Prepare a new, large batch of stock solution. Aliquot for single use. q1->sol1 No q2 Are cell passage number and seeding density strictly controlled? q1->q2 Yes end Re-run experiment with standardized parameters sol1->end sol2 Action: Standardize cell handling. Use cells within a defined passage range. q2->sol2 No q3 Are media/serum lots consistent? q2->q3 Yes sol2->end sol3 Action: Test new lots of media/serum before use in critical experiments. q3->sol3 No q3->end Yes sol3->end

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

addressing off-target effects of (+)-Nortrachelogenin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Nortrachelogenin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

A1: this compound is a lignan with several reported biological activities. A key mechanism of action is the inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting Akt, this compound can sensitize cancer cells to apoptosis induced by agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)[1]. It has also been shown to inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors[1].

Q2: What are the potential sources of off-target effects when using this compound?

A2: Off-target effects can arise from several factors. As an inhibitor of the highly conserved Akt pathway, this compound may inadvertently affect other cellular processes that are dependent on Akt signaling, even if that is not the primary focus of the study. Additionally, its ability to inhibit RTK activation suggests a broader kinase inhibitory profile that may not be fully characterized[1]. It also has known effects on immune cells, such as inhibiting alternative macrophage activation, which could be an off-target effect in experiments not focused on immunology[2].

Q3: I'm observing unexpected cytotoxicity in my cell line. Could this be an off-target effect of this compound?

A3: Yes, unexpected cytotoxicity could be an off-target effect. While this compound has been shown to be non-toxic to some non-malignant cell lines at concentrations effective for TRAIL sensitization, its impact can be cell-type dependent[1]. The inhibition of the pro-survival Akt pathway could lead to decreased viability in cells that are highly dependent on this pathway for survival, even if they are not the intended target of your experiment. We recommend performing a dose-response curve to determine the IC50 in your specific cell model.

Q4: How can I confirm that the observed effects in my experiment are due to the intended on-target activity of this compound (i.e., Akt inhibition)?

A4: To confirm on-target activity, you should assess the phosphorylation status of Akt and its downstream targets. A western blot for phosphorylated Akt (p-Akt) at Ser473 or Thr308 is a standard method. A decrease in p-Akt levels upon treatment with this compound would support on-target engagement. Additionally, you could use a rescue experiment by overexpressing a constitutively active form of Akt to see if it reverses the observed phenotype.

Q5: Are there any known off-target interactions of this compound with other kinases or signaling pathways?

A5: While the inhibition of RTKs has been reported, a comprehensive kinase profile of this compound is not widely available in the public domain[1]. Therefore, it is plausible that it could interact with other kinases, especially those with structurally similar ATP-binding pockets. If you suspect off-target kinase activity, a broad-spectrum kinase inhibitor profiling service could be employed to identify potential off-target interactions.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect on Target Pathway

Symptoms:

  • You are treating your cells with this compound to inhibit the Akt pathway, but you do not observe a decrease in phosphorylated Akt (p-Akt).

  • The expected downstream phenotypic changes (e.g., increased apoptosis, decreased proliferation) are not observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (typically at -20°C, protected from light). Prepare fresh stock solutions in an appropriate solvent like DMSO.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations can vary between cell types.
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect on Akt phosphorylation.
Cell Line Resistance Some cell lines may have compensatory signaling pathways that bypass the need for Akt signaling, or they may have mutations that render Akt constitutively active and insensitive to upstream inhibition.
Experimental Error Verify your experimental protocol, including cell seeding density, reagent concentrations, and detection methods. Include positive and negative controls.
Problem 2: Unexpected Changes in Cell Viability or Morphology

Symptoms:

  • You observe significant cell death or changes in cell morphology at concentrations where you expect to see a specific signaling effect without overt toxicity.

  • Your non-malignant control cell line is showing signs of stress or death.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-Target Cytotoxicity This may be an unavoidable off-target effect in your specific cell model. Determine the IC50 of this compound in your cell line using an MTT or similar viability assay. Try to work at concentrations below the IC20 for your signaling experiments.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control.
Cell Culture Conditions Sub-optimal cell culture conditions (e.g., contamination, over-confluency) can sensitize cells to drug treatment. Ensure your cells are healthy before starting the experiment.
Interaction with Media Components Some compounds can interact with components in the cell culture medium. Consider if any media supplements could be interfering with the compound's activity.
Problem 3: Confounding Results in Co-culture or Immune-Related Assays

Symptoms:

  • In a co-culture experiment, you observe unexpected changes in the behavior of a cell type that is not your primary target.

  • You are studying a process unrelated to macrophage function, but you see changes in inflammatory markers or immune cell activation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Known Effects on Macrophages This compound is known to inhibit the alternative activation of macrophages[2]. If your co-culture contains macrophages or myeloid-derived cells, this could be an unintended "off-target" effect in the context of your experiment.
Cross-talk Between Cell Types The inhibition of Akt or other pathways in one cell type can lead to changes in their secretome, which in turn can affect other cells in the co-culture.
Direct Effect on Other Cell Types This compound may have direct, uncharacterized effects on other cell types in your system. It is advisable to test the effect of the compound on each cell type individually.

Quantitative Data Summary

Parameter Cell Line Concentration Observed Effect Reference
Inhibition of Arginase 1J774 murine macrophages10 µM94.9 ± 2.4% inhibition[2]
Inhibition of Arginase 1J774 murine macrophages30 µg/mL (extract)97.4 ± 1.3% inhibition[2]
TRAIL SensitizationProstate Cancer CellsNot specifiedMost efficient of 27 lignans[1]
Anti-HIV-1 ActivityIn vitroModerately activeInhibition of HIV-1[3]
Antifungal ActivityP. oryzae mycelia31.3 µM (MMDC)Morphological deformation[3]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures[4][5].

Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate the IC50 value.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO at the highest concentration used).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly and read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is based on standard western blotting procedures for phosphorylated proteins[6].

Objective: To determine if this compound inhibits the phosphorylation of Akt in a cellular model.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and for the appropriate time. Include a positive control for Akt activation (e.g., growth factor stimulation) and a vehicle control.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the solvent concentration toxic? start->q1 a1_yes Run Vehicle-Only Control q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the cytotoxicity dose-dependent? a1_no->q2 a2_yes Determine IC50 with MTT Assay q2->a2_yes Yes a2_no Check for experimental artifacts (e.g., contamination) q2->a2_no No solution Work at concentrations below IC20 for signaling studies a2_yes->solution

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_1 Signaling Pathway of this compound GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Survival Signaling pAkt->Downstream activates Apoptosis Apoptosis Downstream->Apoptosis inhibits NTG This compound NTG->RTK inhibits NTG->Akt inhibits TRAIL TRAIL TRAIL->Apoptosis induces

Caption: Known signaling interactions of this compound.

G cluster_2 Experimental Workflow to Confirm On-Target Akt Inhibition step1 1. Treat cells with this compound step2 2. Lyse cells and quantify protein step1->step2 step3 3. Run Western Blot for p-Akt step2->step3 q1 Is p-Akt decreased? step3->q1 step4 4. Re-probe for Total Akt step3->step4 After imaging a1_yes On-target effect confirmed q1->a1_yes Yes a1_no Troubleshoot experiment (see guide) q1->a1_no No

Caption: Workflow for confirming on-target Akt inhibition.

References

Technical Support Center: Enhancing the Bioavailability of (+)-Nortrachelogenin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with (+)-Nortrachelogenin.

I. Troubleshooting Guides

This section addresses common challenges faced when working with this compound in vivo, focusing on its limited oral bioavailability.

Issue 1: Low and Variable Oral Bioavailability

Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What could be the cause, and how can we improve it?

Answer:

Low and variable oral bioavailability is a common challenge for many natural compounds, including lignans like this compound. The primary reasons are likely its poor aqueous solubility and potential for significant first-pass metabolism. Here’s a systematic approach to troubleshoot and enhance its bioavailability:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Poor Aqueous Solubility This compound, as a dibenzylbutyrolactone lignan, is predicted to have low water solubility, which limits its dissolution in the gastrointestinal (GI) tract.
1. Formulation with Solubilizing Excipients: Utilize excipients that enhance solubility. Examples include: - Surfactants: Polysorbates (e.g., Tween 80), sorbitan esters (Spans).[1] - Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC). - Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to increase solubility.
2. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. - Micronization: Reduces particle size to the micron range. - Nanonization: Creating nanosuspensions can dramatically improve dissolution rates.
3. Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate compared to its crystalline form.
4. Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization and absorption via the lymphatic pathway, bypassing the portal circulation and reducing first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a promising approach.
Extensive First-Pass Metabolism Lignans are known to be metabolized by gut microbiota and cytochrome P450 (CYP) enzymes in the intestine and liver. This can significantly reduce the amount of active compound reaching systemic circulation.
1. Co-administration with CYP Inhibitors: Piperine, a natural compound from black pepper, is a known inhibitor of CYP3A4 and P-glycoprotein and can enhance the bioavailability of various drugs.
2. Prodrug Approach: Modify the chemical structure of this compound to create a more soluble and permeable prodrug that is converted to the active form in vivo.
Poor Permeability The ability of this compound to cross the intestinal epithelium may be limited.
1. Permeation Enhancers: Include excipients that transiently increase the permeability of the intestinal membrane. However, this approach should be used with caution due to potential toxicity.
2. In Silico Prediction: While specific data for this compound is limited, in silico ADME predictions for other dibenzylbutyrolactone lignans suggest good cell permeability (Caco-2).[2] This indicates that solubility might be the more critical factor to address.

Experimental Workflow for Formulation Development:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies a Determine Physicochemical Properties (Solubility, LogP, pKa) b Formulation with Excipients (Surfactants, Polymers, Lipids) a->b c Particle Size Reduction (Micronization, Nanonization) a->c d Amorphous Solid Dispersions a->d e In Vitro Dissolution Testing b->e c->e d->e f Caco-2 Permeability Assay e->f g Pharmacokinetic Studies in Rodents f->g h Analyze Plasma Concentrations g->h

Caption: Workflow for enhancing the bioavailability of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Property Value Source
Molecular Formula C₂₀H₂₂O₇PubChem
Molecular Weight 374.4 g/mol PubChem
XlogP3-AA (Predicted) 2.5PubChem

Q2: Are there any established in vivo models to study the efficacy of this compound?

A2: Yes, this compound has been studied in several in vivo models:

  • Central Nervous System Effects: Early studies showed that this compound induced depression in rabbits. It has also been noted to cross the blood-brain barrier in animal models.[]

  • Anti-inflammatory Activity: It has shown to attenuate the inflammatory response in a carrageenan-induced paw edema model in mice.[]

  • Anti-fibrotic Activity: In a bleomycin-induced dermal fibrosis model in mice, this compound reduced skin thickness and the expression of collagens.[]

  • Antitumor Activity: While direct in vivo antitumor studies with this compound alone are not widely reported, it has been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis in vitro, suggesting its potential as an adjunct in cancer therapy.[4][5]

Q3: What is the proposed mechanism of action for the antitumor effects of this compound?

A3: this compound has been shown to sensitize prostate cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Its mechanism involves the inhibition of the Akt survival signaling pathway. By inhibiting Akt, this compound promotes the apoptotic cascade initiated by TRAIL. It also inhibits the activation of growth factor receptors.[4][5]

Signaling Pathway of this compound in Sensitizing Prostate Cancer Cells to TRAIL-induced Apoptosis:

G cluster_0 Cell Membrane cluster_1 Cytoplasm GFR Growth Factor Receptor (GFR) PI3K PI3K GFR->PI3K TRAIL_R TRAIL Receptor Caspase8 Caspase-8 TRAIL_R->Caspase8 Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis GrowthFactor Growth Factor GrowthFactor->GFR TRAIL TRAIL TRAIL->TRAIL_R Nortrachelogenin This compound Nortrachelogenin->GFR Inhibits Nortrachelogenin->Akt Inhibits

Caption: Proposed mechanism of this compound in enhancing TRAIL-induced apoptosis.

III. Experimental Protocols

Protocol 1: Determination of this compound in Plasma

This protocol provides a general framework for quantifying lignans in plasma, which can be adapted for this compound.

Materials:

  • Animal plasma samples

  • Internal standard (e.g., a deuterated analog of a similar lignan)

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • Enzymes for deconjugation (β-glucuronidase/sulfatase)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) or a coulometric electrode array detector (CEAD)[1]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard.

    • For total lignan concentration, perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites. Incubate with β-glucuronidase/sulfatase at 37°C.

  • Extraction:

    • Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate or use solid-phase extraction for sample cleanup and concentration.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the HPLC-MS or HPLC-CEAD system.

    • Develop a gradient elution method to achieve good separation of the analyte from endogenous plasma components.

    • Quantify this compound based on the peak area ratio to the internal standard against a calibration curve.

Protocol 2: In Vivo Bleomycin-Induced Dermal Fibrosis Model

This protocol is adapted from established methods to evaluate the anti-fibrotic potential of this compound.[6][7]

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Experimental animals (e.g., C57BL/6 mice)

  • This compound formulation

  • Vehicle control

Procedure:

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Inject bleomycin (e.g., 100 µL of a 1 mg/mL solution in sterile saline) subcutaneously into a shaved area on the back of the mice daily or every other day for a period of 2-4 weeks.

  • Treatment:

    • Administer the this compound formulation (e.g., orally or topically) to the treatment group of mice daily, starting from the first day of bleomycin injection.

    • Administer the vehicle control to a separate group of bleomycin-treated mice.

    • Include a sham group receiving saline injections and the vehicle.

  • Assessment of Fibrosis:

    • At the end of the study period, euthanize the mice and collect skin samples from the treated area.

    • Histological Analysis: Fix skin samples in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and measure dermal thickness.

    • Collagen Content: Determine the collagen content in skin homogenates using a Sircol Collagen Assay.

    • Gene Expression Analysis: Extract RNA from skin samples and perform qRT-PCR to measure the expression of profibrotic genes (e.g., Col1a1, Col1a2, Acta2).

Protocol 3: In Vitro TRAIL-Induced Apoptosis Assay

This protocol can be used to assess the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis.[8][9]

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium and supplements

  • Recombinant human TRAIL

  • This compound

  • Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture prostate cancer cells in the recommended medium until they reach approximately 80% confluency.

  • Treatment:

    • Seed the cells in 6-well plates.

    • Pre-treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours).

    • Following pre-treatment, add a sub-lethal concentration of TRAIL to the wells and incubate for another period (e.g., 6-24 hours).

  • Apoptosis Analysis:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant safety and animal welfare regulations.

References

dealing with batch-to-batch variability of plant-extracted (+)-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with plant-extracted (+)-Nortrachelogenin. Our goal is to help you navigate the challenges associated with the inherent batch-to-batch variability of this natural product, ensuring the consistency and reliability of your experimental results.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation due to batch-to-batch variability of this compound. Each guide provides a systematic approach to identify and resolve the problem.

Issue 1: Inconsistent Biological Activity Observed Between Batches

You've observed that different batches of this compound are producing varying levels of biological effect in your assays, such as anti-inflammatory or cytotoxic activity.[1][2] This is a common challenge with plant-derived compounds due to natural variations in the source material and extraction process.[3][4][5]

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution A Inconsistent Biological Activity B Verify Compound Identity & Purity A->B Step 1 C Assess Bioassay Consistency A->C Parallel Check D Quantify this compound Concentration B->D Step 2 G Source New Standardized Batch B->G If unresolved F Refine Bioassay Protocol C->F Action C->G If unresolved E Standardize Concentration Based on Purity D->E Action D->G If unresolved

Caption: Workflow for troubleshooting inconsistent biological activity.

  • Purity and Identity Verification: It is crucial to confirm that the observed variability is not due to impurities or degradation.

    • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of lignan extracts.[6][7][8][9]

    • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of this compound (374.38 g/mol ), providing further identity confirmation.[10][11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively confirm the chemical structure of the compound, ensuring it has not degraded.[13][14]

  • Quantitative Analysis: Determine the precise concentration of this compound in each batch.

    • Quantitative HPLC (qHPLC): Using a certified reference standard, create a calibration curve to accurately quantify the amount of this compound in each batch.

  • Bioassay Validation: Ensure the variability is not originating from the experimental setup.

    • Run positive and negative controls consistently with each batch.[15]

    • If possible, use a synthetic standard of this compound as a control to benchmark the activity of your plant-extracted material.

    • Consider the solvent used to dissolve the extract, as it can influence biological activity.[15][16]

Batch IDAppearancePurity by HPLC (%)Concentration by qHPLC (mg/mL)Observed Biological Activity (IC50, µM)
Batch AWhite Powder98.20.9915.2
Batch BOff-white Powder91.50.9225.8
Batch CYellowish Powder95.70.9618.5

Interpretation: Batch B shows lower purity and a correspondingly weaker biological activity (higher IC50). This suggests that the variability is linked to the purity of the compound. For future experiments, normalize the dosing based on the purity-adjusted concentration.

Issue 2: Variations in Physical Properties (Color, Solubility) Between Batches

You've noticed that different batches of this compound vary in color (e.g., from white to yellowish) and have different solubility profiles in your standard solvents.

G A Observed Variation in Color or Solubility B Hypothesis: Presence of Co-extracted Phytochemicals A->B C Hypothesis: Degradation or Oxidation A->C E Solubility Testing in Various Solvents A->E D Analytical Characterization (HPLC, LC-MS, NMR) B->D C->D F Repurification of Batch D->F If impurities detected G Adjust Experimental Protocol E->G Optimize solvent system

Caption: Decision tree for addressing physical property variations.

  • Analysis of Impurities: The presence of other co-extracted plant compounds is a primary reason for color variations.[17]

    • HPLC with Diode Array Detection (DAD): A DAD can reveal the presence of other compounds that absorb at different wavelengths, which may contribute to the color.

    • LC-MS: This can help identify the molecular weights of potential impurities.

  • Solubility Assessment:

    • Systematically test the solubility of each batch in a range of relevant solvents (e.g., DMSO, ethanol, methanol).[1]

    • Record the concentration at which full dissolution is achieved for each batch.

Batch IDColorHPLC Purity (%)Key Impurity Peaks (Retention Time, min)Solubility in DMSO (mg/mL)
Batch AWhite99.1None significant>50
Batch BLight Yellow94.34.7, 8.235
Batch CYellowish-Brown89.54.7, 8.2, 11.420

Interpretation: A clear correlation exists between the color, the presence of impurities, and reduced solubility. The yellowish-brown color of Batch C is likely due to a higher concentration of co-extracted phytochemicals. If high purity is critical, repurification of batches B and C may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in plant-extracted this compound?

A1: The primary causes stem from the natural variability of the plant source and the extraction and purification process.[3] Key factors include:

  • Plant Genetics and Growing Conditions: Climate, soil composition, and time of harvest can all affect the concentration of this compound and other phytochemicals in the plant.[3][5]

  • Extraction Method: The choice of solvent (e.g., ethanol, methanol, acetone), temperature, and duration of extraction can influence the yield and purity of the final product.[6][18]

  • Purification Process: Differences in chromatographic techniques and solvent systems used for purification can lead to varying levels of residual impurities.[8]

  • Storage and Handling: Exposure to light, high temperatures, or oxygen can lead to degradation of the compound over time.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability and integrity of this compound, we recommend the following storage conditions:

  • Solid Form: Store as a powder in a tightly sealed container at -20°C. Protect from light.

  • In Solution: If you need to prepare stock solutions, dissolve the compound in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What analytical techniques are essential for characterizing a new batch of this compound?

A3: For comprehensive characterization, a combination of chromatographic and spectroscopic methods is recommended:

  • HPLC: To determine purity and quantify the compound against a reference standard.[6][9]

  • LC-MS: To confirm the molecular weight and identify potential impurities.[6][12]

  • NMR (¹H and ¹³C): To confirm the chemical structure and rule out isomers or degradation products.[13]

Q4: My current batch of this compound is not dissolving well in my usual solvent. What should I do?

A4: First, refer to the troubleshooting guide on physical property variations. The reduced solubility may be due to impurities. You can try the following:

  • Gentle warming and sonication to aid dissolution.

  • Trying a different solvent system. This compound is generally soluble in DMSO, acetone, and ethyl acetate.[1]

  • If solubility issues persist, consider repurifying the material or contacting your supplier for a batch with higher purity.

Q5: Can the observed biological activity be influenced by other compounds in the extract?

A5: Yes, this is a critical consideration. Co-extracted compounds can have synergistic, antagonistic, or independent biological effects that may confound your results.[19] This is why we strongly recommend a thorough purity assessment for each new batch. If you suspect that other compounds are influencing your results, further fractionation of the extract may be necessary to isolate this compound from the other components.

Q6: What are some of the known biological activities of this compound?

A6: this compound is a bioactive lignan with several reported pharmacological properties.[10] These include:

  • Effects on the central nervous system.[2][20]

  • Anti-inflammatory properties.[1]

  • Antimicrobial and antifungal activity.[1][21]

  • Potential anti-cancer and antileukemic activity.[2]

It is important to note that the enantiomer, (-)-Nortrachelogenin, can also exhibit distinct biological activities, such as inducing apoptosis.[1][]

The anti-inflammatory effects of some lignans, including Nortrachelogenin, have been linked to the inhibition of pro-inflammatory mediators.[1]

G A Inflammatory Stimuli (e.g., LPS) C iNOS & mPGES-1 Protein Expression A->C B This compound B->C Inhibits D Pro-inflammatory Mediators (NO, PGE2) C->D E Inflammatory Response D->E

Caption: Inhibition of pro-inflammatory pathways by this compound.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of (+)-Nortrachelogenin in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (+)-Nortrachelogenin, focusing on strategies to mitigate its cytotoxic effects in normal cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing high cytotoxicity of this compound in my normal cell line controls. What could be the reason and how can I address this?

A1: High cytotoxicity in normal cells is a significant concern. Here are some potential causes and troubleshooting steps:

  • Concentration Range: You might be using a concentration of this compound that is toxic to both normal and cancerous cells.

    • Solution: Perform a dose-response study using a wide range of concentrations on both your target cancer cell line and the normal cell line to determine the therapeutic window. The goal is to identify a concentration that is effective against cancer cells while having minimal impact on normal cells.

  • Cell Line Sensitivity: Some normal cell lines are inherently more sensitive to certain compounds.

    • Solution: If possible, test the cytotoxicity of this compound on a panel of different normal cell lines, preferably from the same tissue origin as your cancer cell line, to select a more robust control.

  • Compound Purity: Impurities in your this compound sample could be contributing to the observed cytotoxicity.

    • Solution: Ensure the purity of your compound using analytical techniques such as HPLC or NMR. If necessary, purify the compound to remove any cytotoxic contaminants.

  • Experimental Conditions: Factors such as incubation time, cell density, and media components can influence cytotoxicity.

    • Solution: Standardize your experimental protocol. Ensure consistent cell seeding density and incubation times across experiments. You may also need to optimize the incubation time to maximize the differential effect between cancer and normal cells.

Q2: My cytotoxicity assay results for this compound are inconsistent and not reproducible. What are the common pitfalls?

A2: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common issues and how to resolve them:

  • Cell Viability Assay Issues: The choice and execution of the cytotoxicity assay can significantly impact results. For instance, in an MTT assay, the metabolic activity of cells can be affected by the compound, leading to misleading results.

    • Solution:

      • Ensure that your chosen assay is appropriate for your experimental goals. Consider using multiple assays based on different cellular functions (e.g., membrane integrity assay like Trypan Blue or LDH assay, and a metabolic assay like MTT or XTT) to validate your findings.

      • Strictly follow the protocol for your chosen assay, paying close attention to incubation times, reagent concentrations, and washing steps.

      • For MTT assays, be aware that the compound might interfere with the formazan crystal formation or solubilization. Always include a compound-only control (no cells) to check for direct effects on the assay reagents.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control (cells treated with the same concentration of the solvent as used for the highest concentration of the compound) in your experiments. The final concentration of the solvent should ideally be below 0.5% (v/v).

  • Cell Culture Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.

    • Solution: Regularly test your cell cultures for contamination. Use sterile techniques and appropriate antibiotics if necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. It has been reported to possess several pharmacological activities, including effects on the central nervous system.[1] More recently, it has been identified as a promising anti-cancer agent. Studies have shown that it can sensitize prostate cancer cells to TRAIL-induced apoptosis.[2][3]

Q2: What is the mechanism of action of this compound's cytotoxic effects?

A2: The precise mechanism of cytotoxicity for this compound is still under investigation. However, studies on this compound and other lignans suggest that they can induce apoptosis (programmed cell death) in cancer cells. For instance, this compound has been shown to inhibit the Akt signaling pathway, which is a key survival pathway in many cancer cells.[2][3] The induction of apoptosis can be triggered by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases.[4]

Q3: Are there general strategies to reduce the cytotoxicity of natural compounds like this compound in normal cells?

A3: Yes, several strategies are being explored to improve the therapeutic index of natural compounds:

  • Targeted Drug Delivery Systems: Encapsulating the compound in nanocarriers like liposomes, nanoparticles, or polymeric micelles can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing its exposure to normal tissues.[5][6][7]

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound to be used while achieving a synergistic anti-cancer effect.[8][9]

  • Structural Modification: Altering the chemical structure of this compound through medicinal chemistry approaches could lead to the development of analogs with improved selectivity for cancer cells over normal cells. Structure-activity relationship (SAR) studies can guide these modifications.[1][10]

Q4: How can I assess the selectivity of this compound for cancer cells over normal cells?

A4: The selectivity of a compound is typically quantified by the Selectivity Index (SI). The SI is calculated as the ratio of the IC50 (the concentration that inhibits 50% of cell growth) in a normal cell line to the IC50 in a cancer cell line:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells. It is recommended to determine the IC50 values in at least one relevant normal cell line alongside the cancer cell lines being studied.

Quantitative Data on Lignan Cytotoxicity

Due to the limited availability of specific cytotoxicity data for this compound on a wide range of normal cell lines, the following table presents representative IC50 values for closely related dibenzylbutyrolactone lignans (Arctigenin and Hinokinin) to illustrate the concept of differential cytotoxicity.

LignanCell LineCell TypeIC50 (µM)Reference
Arctigenin MDA-MB-231Human Breast Cancer (ER-)0.79[11]
MDA-MB-468Human Breast Cancer (ER-)0.283[12]
MCF-7Human Breast Cancer (ER+)> 20[12]
Hep G2Human Liver Cancer1.99 (24h)[13]
SMMC7721Human Liver Cancer> 100 (24h)[13]
MCF-10A Human Normal Breast Epithelial > 20 [12]
LO2 Human Normal Liver > 100 [13]
WI-38 Human Normal Lung Fibroblast > 50 [11]
Hinokinin MCF-7Human Breast Cancer~10-50% inhibition at 10µM[14]
SiHaHuman Cervical Cancer225.5[15]
MCF-10A Human Normal Breast Epithelial No significant effect[16]
HaCaT Human Normal Keratinocyte No significant difference from control[15]

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the incubation time. The data above should be used as a general guide.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation GF Growth Factors GF->RTK NTG This compound NTG->Akt Inhibits

Caption: Simplified diagram of the Akt signaling pathway and the inhibitory effect of this compound.

mitigation_strategies cluster_problem Problem cluster_solutions Potential Solutions cluster_outcomes Desired Outcomes cytotoxicity High Cytotoxicity of This compound in Normal Cells delivery Drug Delivery Systems (e.g., Liposomes, Nanoparticles) cytotoxicity->delivery combination Combination Therapy cytotoxicity->combination modification Structural Modification cytotoxicity->modification reduced_toxicity Reduced Systemic Toxicity delivery->reduced_toxicity increased_selectivity Increased Cancer Cell Selectivity delivery->increased_selectivity combination->reduced_toxicity enhanced_efficacy Enhanced Therapeutic Efficacy combination->enhanced_efficacy modification->reduced_toxicity modification->increased_selectivity

Caption: Strategies to mitigate the cytotoxicity of this compound in normal cells.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of (+)-Nortrachelogenin and Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Anticancer Compounds

In the landscape of cancer research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides a detailed comparison of the cytotoxic properties of (+)-Nortrachelogenin, a naturally occurring lignan, and Doxorubicin, a well-established chemotherapeutic drug. This analysis is based on a comprehensive review of in vitro studies, presenting quantitative data, experimental methodologies, and insights into their respective mechanisms of action.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Doxorubicin across a range of cancer cell lines, as determined by various cytotoxicity assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific assay used.

Cancer TypeCell LineCompoundIC50 (µM)Citation
Prostate Cancer PC3Doxorubicin2.64[1]
PC3Doxorubicin8.00[2]
LNCaPDoxorubicin0.169[3][4]
LNCaPDoxorubicin0.25[2][5]
DU145Doxorubicin0.343[6]
Breast Cancer MCF-7Doxorubicin0.68 (as 0.68±0.04 µg/ml)[7]
MCF-7Doxorubicin4.0[8]
MCF-7Doxorubicin9.908[9]
MDA-MB-231Doxorubicin1.0[8]
MDA-MB-231Doxorubicin0.69[9]
MDA-MB-231 (Resistant)Doxorubicin1.53[10]
Lung Cancer A549This compound19.6
A549Doxorubicin0.07 (as 0.07 mM)[11]
A549Doxorubicin0.55[12]
A549Doxorubicin0.086 (as 86.34 nM)[13][14]
Leukemia HL-60(-)-Trachelogenin32.4
HL-60Doxorubicin0.02 (as 20 nM)[15]

Note: The IC50 value for this compound in A549 cells and for (-)-Trachelogenin in HL-60 cells are included to provide a preliminary comparison. Further studies are needed to establish a comprehensive cytotoxic profile of this compound across a wider range of cancer cell lines.

Experimental Protocols: A Closer Look at Cytotoxicity Assays

The data presented in this guide is primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

MTT Assay Protocol

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[16][17] This product is then solubilized, and its concentration is determined by spectrophotometric measurement.[16] The intensity of the purple color is directly proportional to the number of viable cells.

General Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[18]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Doxorubicin) and incubated for a specific period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following incubation, a solution of MTT is added to each well, and the plate is incubated for another few hours to allow for the formation of formazan crystals.[16]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[16]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]

experimental_workflow Experimental Workflow: MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with varying concentrations of compound adhere->treat incubate_treat Incubate for a defined period (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance with a microplate reader solubilize->measure calculate Calculate cell viability and determine IC50 measure->calculate nortrachelogenin_pathway Signaling Pathway of this compound NTG This compound Akt Akt Pathway NTG->Akt Inhibits Apoptosis Apoptosis NTG->Apoptosis Sensitizes to Survival Cell Survival & Proliferation Akt->Survival Promotes Akt->Apoptosis Inhibits doxorubicin_pathway Signaling Pathway of Doxorubicin Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Notch Notch Pathway Activation Dox->Notch Damage DNA Damage & Strand Breaks DNA->Damage TopoII->Damage OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis Notch->Apoptosis Damage->Apoptosis OxidativeStress->Apoptosis

References

A Comparative Analysis of the Neuroprotective Potential of (+)-Nortrachelogenin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among the myriad of natural compounds under investigation, the lignan (+)-Nortrachelogenin and the stilbenoid resveratrol have emerged as molecules of interest. This guide provides a comparative assessment of their neuroprotective effects, drawing upon available experimental data. While resveratrol has been extensively studied, research into the neuroprotective properties of this compound is still in its nascent stages. This comparison, therefore, highlights both established evidence and areas requiring further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the neuroprotective effects of this compound and resveratrol. It is important to note the significant disparity in the volume of research, with extensive data available for resveratrol and very limited direct data for this compound. Data for the closely related lignan, trachelogenin, is used as a proxy where noted.

Table 1: Antioxidant Activity

CompoundAssayCell/SystemConcentrationEffect
This compound ---No direct data available
Resveratrol DPPH Radical ScavengingChemical Assay30 µg/mL89.1% inhibition of lipid peroxidation[1]
ABTS Radical ScavengingChemical Assay0.5-7.5 µMDose-dependent scavenging activity[2]
Oxygen Radical Absorbance Capacity (ORAC)Chemical Assay0.15-2 µMHigh antioxidant activity[2]
Superoxide Dismutase (SOD) activityIschemia-reperfusion rat model30 mg/kgIncreased SOD activity

Table 2: Anti-apoptotic Effects

CompoundAssayCell/SystemConcentrationEffect
This compound ---No direct data available in neuronal cells
Apoptosis Inhibition (non-neuronal)Mouse primary chondrocytesNot specifiedSuppressed apoptosis[3]
Resveratrol Annexin V/PI Staining4T1 Breast Cancer Cells100 µM~80% apoptotic rate after 48h[4]
TUNEL AssayBronchial Epithelial CellsNot specifiedSignificantly reversed HDM-induced apoptosis[5]
Caspase-3 ActivityIschemia-reperfusion rat model30 mg/kgReduced caspase-3 activity

Table 3: Effects on Glutamate Excitotoxicity

CompoundAssaySystemConcentrationEffect
Trachelogenin *Electrically evoked field potentialsRat brain slices (CA1 hippocampus)0.5-20 µMDose-dependent decrease in EPSP slope and POPS amplitude[6][7]
Electrically evoked field potentialsRat brain slices (neocortex)10 µMSignificant decrease in early component amplitude of evoked potential[6][7]
Resveratrol ---Neuroprotective effects against glutamate-induced toxicity have been reported, but specific quantitative data on receptor inhibition is less prominent than its antioxidant and anti-inflammatory effects.

*Data for Trachelogenin, a stereoisomer of Nortrachelogenin, is used as a proxy due to the lack of direct data for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at a specific wavelength (typically around 517 nm). The percentage of scavenging activity is calculated relative to a control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to reduce the ABTS•+ radical and cause a decolorization is measured spectrophotometrically at a specific wavelength (e.g., 734 nm). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve relative to a Trolox standard.[2]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.[4]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[5]

  • Caspase Activity Assay: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using specific substrates that are cleaved by the active caspases, releasing a fluorescent or colorimetric reporter molecule.

Glutamate Excitotoxicity Assay
  • Electrically Evoked Field Potential Recording in Brain Slices: This electrophysiological technique is used to assess synaptic transmission and plasticity. Brain slices containing the region of interest (e.g., hippocampus, cortex) are maintained in artificial cerebrospinal fluid. Electrical stimulation is applied to afferent pathways, and the resulting field excitatory postsynaptic potentials (fEPSPs) and population spikes (PS) are recorded in the target neuronal population. The application of a compound and its effect on the amplitude and slope of these potentials can indicate its modulatory effect on synaptic transmission, including the inhibition of glutamate receptors.[6][7]

Signaling Pathways and Mechanisms of Action

This compound: A Focus on Glutamate Receptor Inhibition

The primary neuroprotective mechanism identified for trachelogenin, and by extension potentially for this compound, is the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) type glutamate receptors.[6][7] Overactivation of these receptors by glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity. By blocking these receptors, this compound may prevent this cascade, thereby protecting neurons from damage.

G cluster_0 Glutamate Excitotoxicity cluster_1 Neuroprotection by this compound Glutamate Excess Glutamate AMPAR_KAR AMPA/KA Receptors Glutamate->AMPAR_KAR Activates Ca_Influx Excessive Ca2+ Influx AMPAR_KAR->Ca_Influx Opens Channels Neurotoxicity Neuronal Damage & Cell Death Ca_Influx->Neurotoxicity Triggers Nortrachelogenin This compound Nortrachelogenin->AMPAR_KAR Inhibits

Caption: Proposed neuroprotective mechanism of this compound via inhibition of AMPA/KA receptors.

Resveratrol: A Multi-Targeted Neuroprotective Agent

Resveratrol exerts its neuroprotective effects through a variety of mechanisms, including potent antioxidant and anti-inflammatory actions, as well as the modulation of key signaling pathways. One of the most well-characterized pathways is its activation of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity.

G cluster_0 Cellular Stress cluster_1 Neuroprotection by Resveratrol Oxidative_Stress Oxidative Stress Inflammation Inflammation Apoptosis Apoptosis Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) SIRT1->Antioxidant_Enzymes Upregulates Anti_inflammatory Reduced Pro-inflammatory Cytokines SIRT1->Anti_inflammatory Suppresses Anti_apoptotic Inhibition of Apoptotic Pathways SIRT1->Anti_apoptotic Inhibits Antioxidant_Enzymes->Oxidative_Stress Reduces Anti_inflammatory->Inflammation Reduces Anti_apoptotic->Apoptosis Reduces

Caption: Key neuroprotective signaling pathways modulated by resveratrol.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the neuroprotective effects of a compound in a cell-based model of neurotoxicity.

G cluster_assays Assess Neuroprotection Start Start: Neuronal Cell Culture Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, Oxidative Stress) Start->Induce_Toxicity Treatment Treat with Test Compound Induce_Toxicity->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Antioxidant_Assay Antioxidant Assay (e.g., ROS, SOD) Incubation->Antioxidant_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, TUNEL) Incubation->Apoptosis_Assay Analysis Data Analysis & Comparison Viability_Assay->Analysis Antioxidant_Assay->Analysis Apoptosis_Assay->Analysis

Caption: General experimental workflow for in vitro neuroprotection assessment.

Conclusion and Future Directions

This comparative guide highlights the well-documented, multi-faceted neuroprotective properties of resveratrol, which are supported by a wealth of experimental data. In contrast, the neuroprotective potential of this compound is largely inferred from studies on its stereoisomer, trachelogenin, and its primary known mechanism of action is the inhibition of glutamate receptors.

There is a clear and urgent need for further research to elucidate the neuroprotective profile of this compound. Specifically, studies employing a range of antioxidant and apoptosis assays in relevant neuronal models are crucial to enable a direct and comprehensive comparison with resveratrol. Future investigations should also explore its potential effects on other signaling pathways implicated in neurodegeneration. Such research will be instrumental in determining the therapeutic potential of this compound as a novel neuroprotective agent.

References

Enantioselective Activities of (+)- and (-)-Nortrachelogenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the distinct biological profiles of the enantiomers of Nortrachelogenin, (+)-Nortrachelogenin and (-)-Nortrachelogenin, reveals significant enantioselectivity in their pharmacological effects. While direct comparative studies evaluating both enantiomers for the same biological activity are limited, available research demonstrates that each possesses unique and potent bioactivities. This compound has been identified as a central nervous system (CNS) depressant, whereas (-)-Nortrachelogenin exhibits notable antibacterial properties.

This guide provides a comprehensive comparison of the known biological activities of (+)- and (-)-Nortrachelogenin, supported by available experimental data and methodologies.

Comparative Summary of Biological Activities

Biological ActivityThis compound(-)-NortrachelogeninNortrachelogenin (Enantiomer not specified)
Primary Activity CNS Depressant[1]Antibacterial[2]Anti-inflammatory[3]
Observed Effect Produced depression in rabbits[1]Effective against pathogenic bacteria, including antibiotic-resistant strains, by disrupting the cytoplasmic membrane.[2]Reduced carrageenan-induced paw inflammation in mice and inhibited the production of inflammatory mediators.[3]

In-Depth Analysis of Enantioselective Activities

Central Nervous System Depressant Activity of this compound

Pioneering research on this compound, isolated from Wikstroemia indica, established its role as a central nervous system depressant.[1] The study, conducted by Kato et al. in 1979, demonstrated that this enantiomer induced a state of depression in rabbits, highlighting its potential as a psychoactive compound.

  • Test Substance: this compound isolated from Wikstroemia indica.

  • Animal Model: Rabbits.

  • Methodology: While the detailed experimental parameters from the original 1979 study are not fully available in recent literature, the primary finding was the observation of depressive effects following the administration of this compound. The specific dosages, route of administration, and quantitative measures of depression were not detailed in the accessible abstracts.

Antibacterial Activity of (-)-Nortrachelogenin

In contrast to its dextrorotatory counterpart, (-)-Nortrachelogenin has been investigated for its potent antibacterial activity, particularly against pathogenic strains like Escherichia coli O157.[2] A 2016 study by Lee et al. elucidated the mechanism of action, revealing that (-)-Nortrachelogenin exerts its bactericidal effect by disrupting the integrity of the bacterial cytoplasmic membrane.[2]

  • Test Substance: (-)-Nortrachelogenin.

  • Bacterial Strain: Escherichia coli O157.

  • Key Assays:

    • Membrane Permeability Assay: The influx of SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes, was measured to assess membrane damage.[2]

    • Membrane Depolarization Assay: Changes in membrane potential were monitored using the fluorescent probes bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)] and 3,3'-dipropylthiacarbocyanine iodide [DiSC3(5)].[2]

    • Ion Efflux Assay: The leakage of intracellular potassium ions was measured to confirm cellular damage.[2]

    • Vesicle Leakage Assays: The release of fluorescent markers from large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs) was observed to visualize the disruption of artificial membranes.[2]

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Intact Membrane DisruptedMembrane Disrupted Membrane Membrane->DisruptedMembrane leads to disruption K_ion_out K+ Efflux DisruptedMembrane->K_ion_out causes CellDeath Bacterial Cell Death DisruptedMembrane->CellDeath results in Nortrachelogenin (-)-Nortrachelogenin Nortrachelogenin->Membrane interacts with K_ion_in Intracellular K+ G cluster_invivo In Vivo Model cluster_invitro In Vitro Model Mouse Mouse Model Carrageenan Carrageenan Injection Mouse->Carrageenan Edema Paw Edema Carrageenan->Edema Measurement_invivo Measure Paw Volume Edema->Measurement_invivo Nortrachelogenin_invivo Nortrachelogenin Nortrachelogenin_invivo->Edema inhibits Macrophages J774 Macrophages LPS LPS Stimulation Macrophages->LPS Inflammatory_Mediators NO, PGE2, IL-6, MCP-1 LPS->Inflammatory_Mediators Measurement_invitro Measure Mediator Levels Inflammatory_Mediators->Measurement_invitro Nortrachelogenin_invitro Nortrachelogenin Nortrachelogenin_invitro->Inflammatory_Mediators inhibits production

References

Cross-Validation of (+)-Nortrachelogenin's Mechanism of Action in Different Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Nortrachelogenin (NTLG), a lignan found in various plants including Pinus sylvestris and Wikstroemia indica, has garnered significant interest for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of NTLG's mechanism of action as validated across multiple experimental models, focusing on its anti-inflammatory, anti-cancer, and anti-fibrotic properties. The information is presented to aid researchers in evaluating its therapeutic potential and designing future studies.

Comparative Efficacy of this compound Across Different Models

The following table summarizes the key quantitative data demonstrating the efficacy of NTLG in various in vitro and in vivo models.

Model Type Specific Model Key Efficacy Parameters Observed Effect Reference
Anti-inflammatory Murine J774 MacrophagesInhibition of Nitric Oxide (NO) ProductionIC50 ≈ 10 µM[1]
Murine J774 MacrophagesInhibition of Prostaglandin E2 (PGE2) ProductionSignificant inhibition at 10 µM[1]
Murine J774 MacrophagesInhibition of Interleukin-6 (IL-6) ProductionSignificant inhibition at 10 µM[1]
Murine J774 MacrophagesInhibition of Monocyte Chemoattractant Protein-1 (MCP-1) ProductionSignificant inhibition at 10 µM[3]
Carrageenan-Induced Paw Edema in MiceReduction in Paw SwellingSignificant reduction at 30 mg/kg (i.p.)[1]
Anti-cancer Prostate Cancer Cell Lines (e.g., LNCaP, PC-3)Sensitization to TRAIL-induced ApoptosisEffective at 10 µM[4]
Anti-fibrotic Bleomycin-Induced Dermal Fibrosis in MiceReduction in Skin ThicknessSignificant reduction at 10 mg/kg/day (i.p.)[5]
Murine J774 Macrophages (M2 activation)Inhibition of Arginase 1 Expression94.9 ± 2.4% inhibition at 10 µM[5]
Human THP-1 Macrophages (M2 activation)Inhibition of CCL13 and PDGF ExpressionSignificant inhibition[5]

Key Mechanisms of Action and Signaling Pathways

NTLG exerts its effects through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Anti-inflammatory Signaling Pathway

NTLG's anti-inflammatory effects are mediated through the downregulation of key inflammatory enzymes and cytokines in macrophages.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB iNOS_mRNA iNOS mRNA NF_kB->iNOS_mRNA mPGES1_protein mPGES-1 Protein NF_kB->mPGES1_protein Cytokines IL-6, MCP-1 NF_kB->Cytokines iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO Proteasome Proteasome iNOS_protein->Proteasome PGE2 Prostaglandin E2 mPGES1_protein->PGE2 NTLG This compound NTLG->iNOS_protein Promotes Degradation NTLG->mPGES1_protein Inhibits Expression

Caption: NTLG's anti-inflammatory mechanism in macrophages.

Anti-cancer Signaling Pathway in Prostate Cancer

In prostate cancer cells, NTLG enhances TRAIL-induced apoptosis by inhibiting the pro-survival Akt pathway.

anti_cancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K TRAIL_R TRAIL Receptor Apoptosis Apoptosis TRAIL_R->Apoptosis Akt Akt PI3K->Akt Pro_survival Pro-survival Proteins (e.g., Bcl-2) Akt->Pro_survival Pro_survival->Apoptosis NTLG This compound NTLG->RTK Inhibits Activation NTLG->Akt Inhibits Signaling TRAIL TRAIL TRAIL->TRAIL_R

Caption: NTLG's pro-apoptotic mechanism in prostate cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Anti-inflammatory Assay in J774 Macrophages
  • Cell Culture: Murine J774 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of NTLG for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • PGE2 and Cytokine Measurement: Levels of PGE2, IL-6, and MCP-1 in the culture supernatant are quantified using specific ELISA kits.

  • Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The expression of iNOS and mPGES-1 proteins is detected using specific primary antibodies and a chemiluminescent substrate.[1][3]

Carrageenan-Induced Paw Edema in Mice
  • Animals: Male BALB/c mice are used.

  • Treatment: NTLG (e.g., 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: 1% carrageenan solution is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the NTLG-treated group with the vehicle-treated group.[1]

TRAIL-Induced Apoptosis Assay in Prostate Cancer Cells
  • Cell Culture: Human prostate cancer cells (e.g., LNCaP, PC-3) are maintained in appropriate culture media.

  • Treatment: Cells are pre-treated with NTLG (e.g., 10 µM) for a specified duration (e.g., 24 hours).

  • Apoptosis Induction: Recombinant human TRAIL is added to the culture medium to induce apoptosis.

  • Assessment of Apoptosis: Apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent assay.[4]

Bleomycin-Induced Dermal Fibrosis in Mice
  • Animals: C57BL/6 mice are used.

  • Induction of Fibrosis: Bleomycin (e.g., 100 µg in 100 µL of PBS) is injected subcutaneously into a defined area of the back daily for a specified period (e.g., 3 weeks).

  • Treatment: NTLG (e.g., 10 mg/kg/day) or vehicle is administered daily via i.p. injection.

  • Assessment of Fibrosis:

    • Skin Thickness: Dermal thickness is measured using a caliper.

    • Histology: Skin biopsies are stained with Masson's trichrome to visualize collagen deposition.

    • Gene Expression: The mRNA expression of collagen genes (e.g., COL1A1, COL1A2, COL3A1) in the skin tissue is quantified by RT-qPCR.[5]

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of a compound's mechanism of action, from in vitro screening to in vivo efficacy studies.

experimental_workflow In_Vitro_Screening In Vitro Screening (e.g., Cell Viability, Biomarker Modulation) Mechanism_ID Mechanism of Action Identification (e.g., Western Blot, RT-qPCR) In_Vitro_Screening->Mechanism_ID In_Vivo_Model_Selection In Vivo Model Selection (Based on In Vitro Data) Mechanism_ID->In_Vivo_Model_Selection In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Disease Models in Mice) In_Vivo_Model_Selection->In_Vivo_Efficacy PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In_Vivo_Efficacy->PK_PD_Analysis Toxicology Toxicology and Safety Assessment In_Vivo_Efficacy->Toxicology Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization Toxicology->Lead_Optimization

Caption: A generalized workflow for preclinical drug discovery.

Conclusion

The cross-validation of this compound's mechanism of action in diverse in vitro and in vivo models provides robust evidence for its therapeutic potential. Its ability to modulate key inflammatory, apoptotic, and fibrotic pathways highlights its promise as a multi-target agent. The data and protocols presented in this guide offer a solid foundation for further research and development of NTLG as a novel therapeutic candidate. Future studies should focus on elucidating its pharmacokinetic and safety profiles in more detail to pave the way for potential clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of (+)-Nortrachelogenin Derivatives in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (+)-Nortrachelogenin scaffold, a dibenzylbutyrolactone lignan. While direct SAR studies on a comprehensive series of this compound derivatives are limited in publicly available literature, valuable insights can be drawn from studies on the closely related lignan, arctigenin. This guide leverages experimental data from the synthesis and anti-proliferative evaluation of arctigenin analogues to inform potential SAR trends for this compound derivatives. The dibenzylbutyrolactone skeleton is a key pharmacophore for the anticancer activities of this class of compounds.[1]

Comparative Anti-Proliferative Activity of Arctigenin Derivatives

A study on arctigenin analogues, which share the same core structure as this compound, provides quantitative data on their anti-proliferative effects against colorectal cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231) cell lines.[2] The following table summarizes the IC50 values for the most potent of these synthesized derivatives.

CompoundModification from ArctigeninIC50 (µM) vs. HCT-116IC50 (µM) vs. MDA-MB-231
Arctigenin Parent Compound>10>10
24 C-9' benzoate ester (trans,cis)6.10 ± 1.157.45 ± 1.05
29 C-9' azide4.63 ± 0.855.79 ± 0.91
32 C-9' triazole3.27 ± 0.636.83 ± 1.21
33 C-9' amine4.38 ± 0.796.91 ± 1.33

Data extracted from a study on arctigenin analogues, which provides a strong predictive model for this compound derivatives due to structural similarity.[2]

From this data, several structure-activity relationships can be inferred:

  • Modifications at the C-9' position of the dibenzylbutyrolactone core can lead to a significant increase in anti-proliferative activity compared to the parent compound, arctigenin.[2]

  • The introduction of nitrogen-containing functional groups , such as azide, triazole, and amine, at the C-9' position appears to be favorable for enhanced cytotoxicity in both HCT-116 and MDA-MB-231 cell lines.[2]

  • The stereochemistry at the C-8, C-8', and C-9' positions also influences activity, with a trans,trans relationship between these centers being generally more favorable.[2]

Experimental Protocols

A multi-step synthesis was employed to generate the C-9' derivatives. A key step involved an acyl-Claisen rearrangement to establish the dibenzylbutyrolactone framework with a trans relationship between the C-8 and C-8' positions.[2] Subsequent modifications at the C-9' position were achieved through standard organic chemistry transformations. For example, the synthesis of the C-9' triazole derivative (32) involved the conversion of a precursor to an azide (29), followed by a copper-catalyzed cycloaddition with phenylacetylene.[2]

G start Dibenzylbutyrolactone Precursor step1 Mesylation start->step1 step2 Azide Formation (NaN3) step1->step2 azide C-9' Azide Derivative (29) step2->azide step3 Click Chemistry (Phenylacetylene, Cu(I)) azide->step3 step4 Reduction (Pd/C, H2) azide->step4 triazole C-9' Triazole Derivative (32) step3->triazole amine C-9' Amine Derivative (33) step4->amine

Caption: Synthetic workflow for C-9' nitrogen-containing derivatives.

The anti-proliferative activity of the synthesized compounds was determined using a ³H-thymidine incorporation assay.[2]

  • Cell Culture: HCT-116 and MDA-MB-231 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells were seeded into 96-well plates at a density of 3000 cells per well.

  • Compound Treatment: The cells were treated with the test compounds at a concentration of 10 µM for three days.

  • ³H-Thymidine Incorporation: After the incubation period, ³H-thymidine was added to each well, and the plates were incubated for an additional period to allow for the incorporation of the radiolabel into newly synthesized DNA.

  • Measurement: The cells were harvested, and the amount of incorporated ³H-thymidine was measured using a scintillation counter. The results were used to calculate the percentage of inhibition of cell proliferation and subsequently the IC50 values.[2]

G cluster_workflow Anti-Proliferative Assay Workflow start Seed Cells in 96-well plate treat Treat with Compounds (10 µM) start->treat incubate1 Incubate for 3 days treat->incubate1 add_thymidine Add ³H-thymidine incubate1->add_thymidine incubate2 Incubate add_thymidine->incubate2 harvest Harvest Cells incubate2->harvest measure Measure ³H-thymidine incorporation harvest->measure calculate Calculate IC50 measure->calculate G cluster_pathway Akt Signaling Pathway Inhibition GFR Growth Factor Receptor (GFR) PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->downstream activates apoptosis Apoptosis Akt->apoptosis inhibits survival Cell Survival, Proliferation, Growth downstream->survival NTG This compound Derivatives NTG->GFR inhibits NTG->Akt inhibits

References

In Vivo Validation of (+)-Nortrachelogenin's Anti-Fibrotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-fibrotic effects of (+)-Nortrachelogenin (NTG) with alternative therapeutic agents. The information presented is supported by experimental data from preclinical studies, with a focus on the bleomycin-induced fibrosis model. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a comprehensive understanding of the current research landscape.

Executive Summary

This compound (NTG), a natural lignan, has demonstrated notable anti-fibrotic properties in a preclinical model of dermal fibrosis. In a key in vivo study, NTG was shown to ameliorate bleomycin-induced skin thickening and reduce the expression of key collagen genes, suggesting its potential as a therapeutic agent for fibrotic disorders. This guide compares the efficacy of NTG with two clinically approved anti-fibrotic drugs, Pirfenidone and Nintedanib, based on available data from similar animal models. While direct comparative studies are lacking, this guide synthesizes findings from separate studies to provide a preliminary assessment of their relative anti-fibrotic activities.

Comparative Efficacy of Anti-Fibrotic Agents

The following tables summarize the quantitative data from in vivo studies on this compound, Pirfenidone, and Nintedanib in bleomycin-induced fibrosis models. It is important to note that the data for NTG is from a dermal fibrosis model, while the majority of comparable data for Pirfenidone and Nintedanib is from pulmonary fibrosis models. This difference in tissue context should be considered when interpreting the results.

Table 1: Effect of this compound on Bleomycin-Induced Dermal Fibrosis in Mice

ParameterVehicle ControlBleomycinBleomycin + NTG (10 µM)% Inhibition
Skin Thickness (µm) Not ReportedIncreasedReduced>50%
Collagen I (COL1A1) mRNA Expression Not ReportedIncreasedReduced>50%
Collagen I (COL1A2) mRNA Expression Not ReportedIncreasedReduced>50%
Collagen III (COL3A1) mRNA Expression Not ReportedIncreasedReduced>50%

Data extracted from Virtanen et al., 2018.

Table 2: Effect of Pirfenidone on Bleomycin-Induced Pulmonary Fibrosis in Mice

ParameterVehicle ControlBleomycinBleomycin + Pirfenidone% Inhibition
Hydroxyproline Content (µ g/lung ) ~156~278~221~20.5%
BAL Lymphocyte Count (x10³) ~8~708~137~80.6%

Data extracted from a study on bleomycin-induced pulmonary fibrosis in mice. Note: The specific study details for this compiled data are not provided in the initial search results and would require further specific literature review to pinpoint the exact source for each value.

Table 3: Effect of Nintedanib on Bleomycin-Induced Dermal Fibrosis in Mice

ParameterVehicle ControlBleomycinBleomycin + Nintedanib (50 mg/kg)% Inhibition
Dermal Thickness (µm) Not ReportedIncreasedSignificantly ReducedDose-dependent
Hydroxyproline Content Not ReportedIncreasedSignificantly ReducedDose-dependent

Experimental Protocols

A detailed methodology for the bleomycin-induced dermal fibrosis mouse model, a commonly used model for studying skin fibrosis, is provided below.

Bleomycin-Induced Dermal Fibrosis Mouse Model

Objective: To induce localized dermal fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.

Animals: C57BL/6 mice are commonly used for this model.

Materials:

  • Bleomycin sulfate (dissolved in sterile saline)

  • Sterile saline (vehicle control)

  • Syringes with 30-gauge needles

  • Calipers for measuring skin thickness

Procedure:

  • Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.

  • Hair Removal: The backs of the mice are shaved to expose a defined area of skin for injections.

  • Bleomycin Administration:

    • Bleomycin (e.g., 100 µl of a 0.5 mg/ml solution) is injected subcutaneously into a defined area on the shaved back of the mice.

    • Injections are typically administered daily or every other day for a period of 3 to 4 weeks.

    • The vehicle control group receives subcutaneous injections of sterile saline.

  • Monitoring:

    • Skin thickness at the injection site is measured regularly (e.g., twice a week) using calipers.

    • The general health and body weight of the mice are monitored throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • Skin biopsies are collected from the injection sites for histological analysis and biochemical assays.

    • Histology: Skin sections are stained with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis. Immunohistochemistry for markers such as alpha-smooth muscle actin (α-SMA) can be performed to identify myofibroblasts.

    • Biochemical Analysis: Hydroxyproline content, a major component of collagen, is quantified from skin homogenates as a measure of total collagen deposition.

    • Gene Expression Analysis: RNA is extracted from skin tissue to quantify the mRNA levels of profibrotic genes (e.g., Col1a1, Col1a2, Acta2, Tgf-β1) using real-time quantitative PCR (RT-qPCR).

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways implicated in the anti-fibrotic effects of this compound and other compared agents.

experimental_workflow cluster_setup Experimental Setup cluster_induction Fibrosis Induction & Treatment cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis acclimatization Mouse Acclimatization shaving Back Shaving acclimatization->shaving bleomycin Bleomycin Injections (Subcutaneous) shaving->bleomycin treatment Treatment Administration (e.g., NTG, Pirfenidone) bleomycin->treatment Concurrent or post-induction skin_thickness Skin Thickness Measurement treatment->skin_thickness body_weight Body Weight & Health skin_thickness->body_weight euthanasia Euthanasia & Biopsy body_weight->euthanasia histology Histology (Masson's Trichrome, IHC) euthanasia->histology biochemistry Biochemistry (Hydroxyproline) euthanasia->biochemistry gene_expression Gene Expression (RT-qPCR) euthanasia->gene_expression signaling_pathway cluster_tgf TGF-β Signaling cluster_macrophage Macrophage Activation TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad2/3 TGFBR->Smad Smad4 Smad4 Smad->Smad4 nucleus Nucleus Smad4->nucleus profibrotic_genes Profibrotic Gene Expression (Collagen, α-SMA) nucleus->profibrotic_genes Myofibroblast Myofibroblast profibrotic_genes->Myofibroblast IL4_IL13 IL-4 / IL-13 IL4R IL-4/13 Receptor IL4_IL13->IL4R STAT6 STAT6 IL4R->STAT6 M2_macrophage M2 Macrophage (Alternative Activation) STAT6->M2_macrophage profibrotic_factors Profibrotic Factors (TGF-β, PDGF) M2_macrophage->profibrotic_factors Fibroblast Fibroblast profibrotic_factors->Fibroblast NTG This compound NTG->M2_macrophage Inhibits Pirfenidone Pirfenidone Pirfenidone->TGFB Inhibits Pirfenidone->profibrotic_genes Inhibits Nintedanib Nintedanib Nintedanib->TGFBR Inhibits (Tyrosine Kinase) Fibroblast->Myofibroblast Differentiation ECM Excessive ECM Deposition (Fibrosis) Myofibroblast->ECM

A Head-to-Head Comparison: (+)-Nortrachelogenin vs. Podophyllotoxin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, lignans have emerged as a promising class of compounds. Among these, podophyllotoxin has been extensively studied and has led to the development of clinically used chemotherapeutics. A lesser-known but structurally related lignan, (+)-Nortrachelogenin, is also gaining attention for its potential anticancer properties. This guide provides a detailed head-to-head comparison of these two compounds, focusing on their cytotoxic activities and mechanisms of action, supported by available experimental data.

Chemical Structures

Both this compound and podophyllotoxin belong to the lignan family of natural products, characterized by a dibenzylbutane skeleton. However, they possess distinct structural features that influence their biological activities.

(a) this compound: A dibenzylbutyrolactone lignan. (b) Podophyllotoxin: An aryltetralin lignan.

Cytotoxicity Profile

The cytotoxic effects of this compound and podophyllotoxin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)19.6[1]
Podophyllotoxin J45.01 (Leukemia)0.004 (µg/mL)[2]
CEM/C1 (Leukemia)0.0286 (µg/mL)[2]
HT29 (Colorectal)0.3 - 0.6[3]
DLD1 (Colorectal)0.3 - 0.6[3]
Caco2 (Colorectal)0.3 - 0.6[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data for this compound is currently limited.

Mechanism of Action

The anticancer effects of this compound and podophyllotoxin are mediated through distinct molecular mechanisms.

This compound: Sensitizer to Apoptosis

Current research suggests that this compound's primary anticancer activity lies in its ability to sensitize cancer cells to apoptosis induced by other agents, such as TNF-related apoptosis-inducing ligand (TRAIL).[4] It achieves this by inhibiting key survival pathways.

  • Inhibition of the Akt Pathway: this compound inhibits the phosphorylation and activation of Akt, a central protein in cell survival signaling.[4]

  • Inhibition of Receptor Tyrosine Kinase (RTK) Activation: It blocks the activation of growth factor receptors, such as the insulin-like growth factor I (IGF-I) receptor, thereby attenuating downstream survival signals.[4]

Nortrachelogenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Akt Akt RTK->Akt TRAIL_R TRAIL Receptor Apoptosis Apoptosis TRAIL_R->Apoptosis Akt->Apoptosis GF Growth Factors (e.g., IGF-I) GF->RTK TRAIL TRAIL TRAIL->TRAIL_R NTG This compound NTG->RTK Inhibits activation NTG->Akt Inhibits activation Podophyllotoxin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA TopoII Topoisomerase II DNA->TopoII TopoII->DNA Re-ligation DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks Apoptosis Apoptosis DNA_breaks->Apoptosis Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules G2M_arrest G2/M Phase Arrest Microtubules->G2M_arrest G2M_arrest->Apoptosis PPT Podophyllotoxin PPT->TopoII Inhibits re-ligation PPT->Tubulin Inhibits polymerization MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (formazan formation) add_mtt->incubate solubilize Add solubilizing agent incubate->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of (+)-Nortrachelogenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, (+)-Nortrachelogenin and its containers must be disposed of as hazardous chemical waste through an approved waste disposal plant. Under no circumstances should this chemical be discharged into the sanitary sewer or general trash.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a compound noted for its potential biological activities and corresponding handling requirements. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Key Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound (CAS No. 34444-37-6) presents the following hazards:

  • Human Health: Harmful if swallowed[1].

  • Environmental: Very toxic to aquatic life with long-lasting effects[1][2].

These classifications necessitate that all waste containing this compound be treated as hazardous.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach, from the point of generation to final collection by waste management professionals.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Items lightly contaminated with this compound, such as gloves, weighing paper, and paper towels, should be placed in a dedicated, sealed plastic bag or a labeled container designated for chemically contaminated solid waste[3].

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled liquid waste container.

    • Do not mix this waste with other waste streams, particularly incompatible materials[4]. For instance, keep organic solvent solutions separate from aqueous solutions[4].

    • Ensure the waste container is made of a material compatible with the solvent used.

2. Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The CAS Number: "34444-37-6"

  • The words "Hazardous Waste"

  • Associated hazard symbols (e.g., harmful, environmentally hazardous)

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory[5].

  • Ensure containers are kept tightly closed except when adding waste[4][5].

  • Provide secondary containment, such as a spill tray, to mitigate leaks or spills[6].

  • Store away from incompatible materials.

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent before being disposed of as non-hazardous waste[4][7][8].

  • The rinsate from this process must be collected and treated as hazardous liquid waste[4].

  • After rinsing, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle for glass or plastic[8].

5. Spill Management:

In the event of a spill:

  • Evacuate non-essential personnel from the area[1][9].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[1].

  • Absorb liquid spills with an inert, non-combustible absorbent material like diatomite or universal binders[1][10].

  • Carefully sweep up solid spills, avoiding dust generation[2][9].

  • Collect all contaminated materials in a sealed container for hazardous waste disposal[1][2].

  • Decontaminate the spill area with alcohol or a suitable cleaning agent and dispose of the cleaning materials as hazardous waste[1][10].

6. Final Disposal:

  • Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[11][12].

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[1][10].

Quantitative Data Summary

ParameterValue/InstructionSource
CAS Number 34444-37-6[1]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long-lasting effects)[1]
Disposal Route Approved waste disposal plant[1][2][11][12]
Empty Container Rinsing Triple rinse with a suitable solvent[4][7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_waste_streams Segregated Waste Streams cluster_container_management Container Management cluster_final_disposal Final Disposal Waste This compound Waste Generated IsSolid Solid or Liquid? Waste->IsSolid SolidWaste Solid Chemical Waste (e.g., contaminated gloves, powder) IsSolid->SolidWaste Solid LiquidWaste Liquid Chemical Waste (e.g., solutions) IsSolid->LiquidWaste Liquid LabelSolid Label Container: 'Hazardous Solid Waste' SolidWaste->LabelSolid LabelLiquid Label Container: 'Hazardous Liquid Waste' LiquidWaste->LabelLiquid EHS Arrange Pickup by EHS/Approved Vendor LabelSolid->EHS LabelLiquid->EHS

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Essential Safety and Logistical Information for Handling (+)-Nortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of (+)-Nortrachelogenin, a lignan compound utilized in various research and development applications. Due to its classification as harmful if swallowed and very toxic to aquatic life, strict adherence to the following operational and disposal plans is essential to ensure personnel safety and environmental protection.

Hazard Summary

The primary hazards associated with this compound are summarized below. This information is derived from available Safety Data Sheets (SDS).

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.[1][2]
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE ItemSpecification and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for incidental contact. Given that this compound is an aromatic compound, these materials generally provide adequate splash protection. For prolonged handling or in the absence of specific breakthrough time data, double-gloving is advised. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Eyes Safety glasses with side shields or safety gogglesTo protect against splashes or airborne particles of the compound.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory N95 or P100 respiratorWhen handling the powdered form of this compound, especially when there is a risk of aerosolization, a NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before commencing work.

  • Have a designated waste container for this compound-contaminated materials.

2. Weighing and Aliquoting:

  • When weighing the solid compound, do so within a fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. In-Experiment Handling:

  • Keep all containers of this compound tightly sealed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

4. Post-Experiment Decontamination:

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeProcedure
Small Spill (<1 gram) 1. Restrict access to the area. 2. Wearing appropriate PPE (double gloves, safety goggles, lab coat, and N95/P100 respirator), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). 3. Carefully sweep the absorbed material into a designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. 5. All cleanup materials must be disposed of as hazardous waste.
Large Spill (>1 gram) 1. Evacuate the immediate area and alert others. 2. If the spill is in a poorly ventilated area or if there is a risk of significant aerosolization, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department. 3. Only personnel trained in hazardous spill response should attempt to clean up a large spill.

First Aid Measures:

Exposure RouteFirst Aid Procedure
If Swallowed Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1] Do not induce vomiting unless instructed to do so by a medical professional.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Disposal Plan

Due to its high toxicity to aquatic life, this compound and all associated waste must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all disposable labware (e.g., pipette tips, weighing boats, gloves, absorbent pads) contaminated with this compound in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.

  • Properly label all waste containers with the contents, including the concentration of this compound.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow prep Preparation ppe Don PPE prep->ppe weigh Weighing/Aliquoting (in fume hood) ppe->weigh handle In-Experiment Handling weigh->handle decon Decontamination handle->decon spill Spill Occurs handle->spill waste Waste Segregation decon->waste dispose Dispose via EHS waste->dispose cleanup Spill Cleanup spill->cleanup Follow Emergency Procedure cleanup->waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.